Azelnidipine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEACEUNWPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020120 | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
123524-52-7 | |
| Record name | Azelnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Azelnidipine's Mechanism of Action on L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Azelnidipine, a third-generation dihydropyridine, on L-type voltage-gated calcium channels (Cav1.2). This document provides a comprehensive overview of its binding characteristics, electrophysiological effects, and the downstream consequences of channel modulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to this compound and L-type Calcium Channels
This compound is a potent dihydropyridine calcium channel blocker widely utilized in the management of hypertension.[1] Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels, which are crucial in regulating the contraction of vascular smooth muscle.[2][3] By inhibiting the influx of Ca2+ ions through these channels, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] Notably, this compound exhibits a gradual onset and a long-lasting antihypertensive effect, which is attributed to its high lipophilicity and retention in the vascular wall.[4][5] This distinguishes it from some other calcium channel blockers and contributes to a lower incidence of reflex tachycardia.[5]
Quantitative Analysis of this compound's Interaction with L-type Calcium Channels
The interaction of this compound with L-type calcium channels has been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data from published studies.
Table 1: Inhibitory Potency of this compound on L-type Calcium Channels
| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |
| Ki | 153 nM | Guinea-pig portal vein | Spontaneous contractions | [6] |
| Ki | 282 nM | Guinea-pig portal vein smooth muscle cells | Whole-cell patch clamp, holding potential -60 mV | [6] |
| Ki | 2 µM | Guinea-pig portal vein smooth muscle cells | Whole-cell patch clamp, holding potential -90 mV | [6] |
Table 2: Comparative Inhibitory Potency of Dihydropyridine Calcium Channel Blockers
| Compound | Ki (Spontaneous Contractions) | Ki (Whole-cell Patch Clamp, -60 mV) | Ki (Whole-cell Patch Clamp, -90 mV) | Reference |
| This compound | 153 nM | 282 nM | 2 µM | [6] |
| Amlodipine | 16 nM | 15 nM | 446 nM | [6] |
| Nifedipine | 7 nM | 10 nM | 241 nM | [6] |
Electrophysiological Effects on L-type Calcium Channel Gating
This compound's primary mechanism involves the modulation of the gating properties of the L-type calcium channel in a voltage-dependent manner.
Voltage-Dependent Block
The inhibitory effect of this compound is more pronounced at more depolarized membrane potentials.[6] As shown in Table 1, the inhibitory constant (Ki) is significantly lower at a holding potential of -60 mV compared to -90 mV, indicating a higher affinity for the inactivated state of the channel.[6] This voltage-dependency contributes to its vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential compared to cardiac cells.
Modulation of Channel Inactivation
This compound has been shown to shift the steady-state inactivation curve of the L-type calcium channel to more negative potentials.[6] Specifically, in guinea-pig vascular smooth muscle cells, this compound at a concentration of 1 µM caused a 16 mV leftward shift in the steady-state inactivation curve at a holding potential of -90 mV.[6] This promotes the inactivated state of the channel, thereby reducing the number of available channels that can open upon depolarization.
Signaling Pathways and Molecular Interactions
The binding of this compound to the L-type calcium channel initiates a cascade of events leading to vasodilation.
Downstream Signaling of L-type Calcium Channel Blockade
The inhibition of Ca2+ influx by this compound in vascular smooth muscle cells leads to a decrease in intracellular calcium concentration.[2] This reduction in free Ca2+ prevents its binding to calmodulin, a key step in the activation of myosin light chain kinase (MLCK).[2] Consequently, the phosphorylation of the myosin light chain is reduced, which inhibits the formation of cross-bridges between actin and myosin filaments, ultimately resulting in muscle relaxation and vasodilation.[2]
Structure-Activity Relationship
The dihydropyridine scaffold is essential for the activity of this compound. The specific substitutions on this core structure contribute to its unique pharmacological profile. The diphenylmethyl group on the azetidine ring is thought to contribute to its high lipophilicity and long duration of action. Molecular modeling studies suggest that dihydropyridines, including this compound, bind to a hydrophobic pocket within the Cav1.2 channel, involving interactions with specific amino acid residues.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through L-type calcium channels in response to this compound.
Objective: To determine the inhibitory concentration (IC50) and the voltage-dependent effects of this compound on L-type calcium channel currents.
Methodology:
-
Cell Preparation:
-
Culture vascular smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells stably expressing the human Cav1.2 channel) on glass coverslips.
-
Prior to recording, isolate a single cell for patch-clamping.
-
-
Solutions:
-
External Solution (in mM): 135 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, 1 EDTA, pH adjusted to 7.4 with CsOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record currents at each concentration after steady-state inhibition is reached.
-
To assess voltage-dependence of block, repeat the protocol at different holding potentials (e.g., -90 mV and -60 mV).
-
To determine the effect on steady-state inactivation, apply a series of 5-second prepulses to various potentials before a test pulse to 0 mV.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step in the absence and presence of this compound.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
-
Plot the normalized current as a function of the prepulse potential to generate steady-state inactivation curves and fit with a Boltzmann function.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to the L-type calcium channel.
Objective: To quantify the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in L-type calcium channels (e.g., vascular smooth muscle, cerebral cortex) or cells expressing the channel in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine or --INVALID-LINK---PN200-110).
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
To determine non-specific binding, use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine) in a separate set of wells.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Conclusion
This compound is a highly effective L-type calcium channel blocker with a distinct pharmacological profile characterized by its voltage-dependent inhibition and modulation of channel inactivation. Its mechanism of action at the molecular and cellular levels translates to a potent and sustained vasodilatory effect. The detailed experimental protocols provided herein serve as a guide for researchers investigating the intricate interactions of this compound and other dihydropyridines with L-type calcium channels, paving the way for further drug development and a deeper understanding of cardiovascular physiology.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Anti-inflammatory properties of this compound, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpsronline.com [wjpsronline.com]
- 6. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Generation: A Technical Guide to the Discovery and Synthesis of Third-Generation Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the discovery, synthesis, and mechanism of action of third-generation dihydropyridines (DHPs), a class of L-type calcium channel blockers that have become a cornerstone in the management of cardiovascular diseases. We will delve into the evolution from earlier generations, the nuanced pharmacology of these advanced compounds, detailed synthetic protocols, and the structure-activity relationships that define their unique therapeutic profiles.
Introduction: The Evolution of Dihydropyridine Calcium Channel Blockers
Dihydropyridines are a class of organic compounds that have been extensively developed as L-type calcium channel blockers (CCBs).[1] Their primary therapeutic application is in the treatment of hypertension and angina pectoris. The first-generation DHP, nifedipine, while an effective vasodilator, was hampered by a short half-life and a rapid onset of action, which could lead to reflex tachycardia and increased sympathetic nervous system activity.[2][3] This prompted the development of second-generation DHPs, which offered improved pharmacokinetic profiles through slow-release formulations or newer chemical structures.[4]
The advent of the third generation of DHPs, exemplified by amlodipine, marked a significant therapeutic advance.[5][6][7] These agents are characterized by a long half-life, allowing for once-daily dosing, a gradual onset of action that minimizes reflex tachycardia, and high vascular selectivity.[7] Furthermore, emerging research has revealed that third-generation DHPs possess pleiotropic effects beyond calcium channel blockade, contributing to their clinical benefits.[5][8][9][10]
Discovery and Development of Third-Generation Dihydropyridines
The development of third-generation dihydropyridines was driven by the need to overcome the limitations of their predecessors. The ideal agent would provide sustained and smooth blood pressure control over a 24-hour period without the undesirable side effects associated with rapid vasodilation.
Key Characteristics of Third-Generation Dihydropyridines:
-
Long Pharmacokinetic Half-Life: Amlodipine, a prototypical third-generation DHP, has an elimination half-life of 35-50 hours, enabling true once-daily dosing.[7]
-
Slow Onset of Action: The gradual onset of vasodilation avoids the sharp drop in blood pressure that triggers reflex tachycardia.[3][7]
-
High Vascular Selectivity: These drugs show a greater affinity for calcium channels in vascular smooth muscle compared to those in cardiac muscle, minimizing negative inotropic effects.[7]
-
Pleiotropic Effects: Beyond their primary mechanism of action, third-generation DHPs exhibit a range of beneficial effects, including antioxidant properties and the stimulation of nitric oxide (NO) production.[5][11]
Amlodipine's unique physicochemical properties contribute to its favorable pharmacokinetic profile. At physiological pH, the aminoethoxy group is charged, leading to strong electrostatic interactions with membrane phospholipids. This allows the drug to accumulate in the cell membrane and be slowly released to its target, the L-type calcium channel.[5][8]
Mechanism of Action
3.1. Primary Mechanism: L-Type Calcium Channel Blockade
The principal mechanism of action for all dihydropyridine CCBs is the blockade of L-type voltage-gated calcium channels.[8] These channels are crucial for the influx of extracellular calcium into vascular smooth muscle cells. By inhibiting this influx, third-generation DHPs reduce intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[5][11] This vasodilation, in turn, lowers peripheral vascular resistance and reduces blood pressure.
Caption: Primary mechanism of third-generation dihydropyridines.
3.2. Pleiotropic Effects
A growing body of evidence indicates that third-generation DHPs exert beneficial cardiovascular effects that are independent of L-type calcium channel blockade.[5][8][9] These "pleiotropic" effects contribute to their anti-atherosclerotic and vasoprotective properties.
-
Antioxidant Activity: Amlodipine and other lipophilic CCBs can scavenge free radicals within the cell membrane, reducing oxidative stress and protecting against lipid peroxidation.[5][11]
-
Stimulation of Nitric Oxide (NO) Production: Amlodipine has been shown to stimulate the production of nitric oxide, a potent vasodilator, through a kinin-mediated mechanism.[5] This enhances endothelial function and contributes to its antihypertensive effect.
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Third-generation DHPs can inhibit the proliferation and migration of VSMCs, a key process in the development of atherosclerotic plaques.[5] This is thought to occur through the inhibition of early growth-response genes.[5]
-
Interaction with Membrane Cholesterol: Amlodipine's structure allows it to interact with cholesterol in the cell membrane, potentially reversing some of the adverse effects of cholesterol on membrane structure and function.[5]
Caption: Pleiotropic effects of third-generation dihydropyridines.
Synthesis of Third-Generation Dihydropyridines
The synthesis of 1,4-dihydropyridines is most commonly achieved through the Hantzsch synthesis, a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[12] Modifications of this classic reaction are employed to produce the structurally diverse third-generation DHPs.
4.1. General Synthetic Workflow
The synthesis of a third-generation DHP like amlodipine typically involves a modified Hantzsch synthesis. The general workflow is outlined below.
Caption: General workflow for Hantzsch dihydropyridine synthesis.
4.2. Experimental Protocol: Synthesis of Amlodipine Bio-isosteres
The following is a generalized protocol for the synthesis of 1,4-dihydropyridine-based amlodipine bio-isosteres, adapted from the literature.[13][14] This two-step process involves a modified Hantzsch synthesis followed by a click reaction.
Step 1: Synthesis of the Dihydropyridine Core
-
In a round-bottom flask, combine ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate (1 mmol), 2-chlorobenzaldehyde (1 mmol), methyl 3-aminocrotonate (1 mmol), and a catalytic amount of barium nitrate (0.1 mmol).[13]
-
Heat the reaction mixture at 90°C for approximately 5 hours.[13]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[13]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the resulting product, 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((prop-2-yn-1-yloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate, using column chromatography to yield a yellow solid.[14]
Step 2: Click Reaction to Form Amlodipine Bio-isosteres
-
Dissolve the dihydropyridine core from Step 1 (1 mmol) and the desired aryl or heteroaryl azide (1 mmol) in dimethylformamide (DMF) (10 ml) in a round-bottom flask.[13]
-
Add a solution of sodium ascorbate (0.4 mmol) and copper sulfate (0.2 mmol) in water to the reaction mixture.[13]
-
Reflux the mixture for 10 minutes, monitoring the reaction progress by TLC.[13]
-
After completion, cool the reaction mixture and extract the product.
-
Purify the final amlodipine bio-isostere product. The structure should be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).[13][14]
Quantitative Data and Structure-Activity Relationships
The unique therapeutic profile of third-generation DHPs is a direct result of their chemical structure. Structure-activity relationship (SAR) studies have elucidated the key molecular features responsible for their enhanced efficacy and safety.
Key SAR Insights:
-
Aryl Group at C4: The presence of an aryl group at the 4-position of the dihydropyridine ring is essential for optimal activity.[15] The substitution pattern on this ring influences potency and receptor binding.
-
Ester Groups at C3 and C5: The nature of the ester groups at these positions significantly impacts the drug's pharmacokinetic properties and tissue selectivity.[15][16]
-
Side Chain at C2: The aminoethoxy side chain in amlodipine is crucial for its long half-life. Its basic nature allows it to be protonated at physiological pH, leading to strong interactions with the phospholipid heads of the cell membrane.[5][8]
Table 1: Pharmacokinetic Properties of Representative Dihydropyridines
| Drug | Generation | Time to Peak Plasma Levels (hours) | Elimination Half-Life (hours) | Vascular Selectivity |
| Nifedipine | First | 0.3 - 0.7 | 2 - 4 | ++ |
| Felodipine | Second | 2 - 8 | 10 - 15 | ++++ |
| Amlodipine | Third | 6 - 12 | 35 - 50 | ++++ |
| Lacidipine | Third | 3 | 7 - 18 | ++++ |
| Lercanidipine | Third | - | - | - |
Data compiled from multiple sources.[7]
Table 2: Clinical Efficacy of Amlodipine in Hypertension
| Study | Patient Population | Amlodipine Dose | Mean Reduction in Diastolic BP (mmHg) |
| Various Clinical Trials | Mild to Moderate Hypertension | 2.5 mg | Significant reduction |
| 5 mg | Dose-dependent reduction | ||
| 10 mg | Further reduction |
Data adapted from clinical study summaries.[7] A post hoc analysis of the SPRINT trial also found that consistent use of a dihydropyridine CCB, predominantly amlodipine, was associated with a 2 mmHg reduction in visit-to-visit blood pressure variability.[17]
Conclusion and Future Perspectives
The discovery and development of third-generation dihydropyridines represent a significant milestone in cardiovascular pharmacology. By refining the chemical structure of the dihydropyridine core, scientists have created agents with superior pharmacokinetic profiles, enhanced vascular selectivity, and a range of beneficial pleiotropic effects. Amlodipine and its congeners have become indispensable tools in the management of hypertension and coronary artery disease.
Future research in this area may focus on:
-
Developing DHPs with enhanced pleiotropic effects: Tailoring the molecular structure to optimize antioxidant, anti-inflammatory, or anti-proliferative properties.
-
Exploring novel therapeutic applications: Investigating the potential of DHPs in other conditions, such as certain types of cancer, based on their effects on cell proliferation.[18]
-
Synthesizing DHPs with even greater tissue selectivity: Targeting specific vascular beds to minimize side effects and maximize therapeutic benefit.
The journey from nifedipine to the advanced third-generation agents illustrates the power of medicinal chemistry to iteratively improve drug design, leading to safer and more effective treatments for millions of patients worldwide.
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. kup.at [kup.at]
- 8. ahajournals.org [ahajournals.org]
- 9. Novel Vascular Biology of Third-Generation L-Type Calcium Channel Antagonists: Ancillary Actions of Amlodipine | Semantic Scholar [semanticscholar.org]
- 10. Novel vascular biology of third-generation L-type calcium channel antagonists: ancillary actions of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of dihydropyridine calcium channel blockers on blood pressure variability in the SPRINT trial: a treatment effects approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Azelnidipine: A Comprehensive Pharmacological Profile in the Management of Hypertension
Introduction
Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the treatment of essential hypertension.[1][2][3] Developed by Daiichi Sankyo, it is distinguished from other agents in its class by a unique pharmacological profile that includes a gradual and sustained antihypertensive effect with minimal reflex tachycardia.[4][5] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and safety profile. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this antihypertensive agent.
Mechanism of Action
This compound's primary antihypertensive effect is mediated through the blockade of L-type voltage-dependent calcium channels.[2][4][6] This action demonstrates high selectivity for vascular tissues over cardiac tissues, which is central to its therapeutic efficacy and safety profile.[6]
1.1 L-Type Calcium Channel Blockade
This compound inhibits the transmembrane influx of extracellular calcium ions (Ca2+) into vascular smooth muscle cells.[1][4] The process is initiated when the cell membrane depolarizes, which would normally open L-type calcium channels. By binding to these channels, this compound prevents this influx. The subsequent decrease in intracellular Ca2+ concentration inhibits the calcium-calmodulin complex formation, leading to reduced activation of myosin light chain kinase (MLCK). This, in turn, decreases the phosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle.[2] The resulting vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a lowering of arterial blood pressure.[2][6]
Some studies suggest that this compound may also block T-type calcium channels, which are present in afferent and efferent glomerular arterioles.[7] This dual-channel blockade may contribute to its renoprotective effects by reducing glomerular pressure.[7][8]
1.2 Vascular Selectivity and Lipophilicity
This compound is highly lipophilic and exhibits a potent affinity for the membranes of vascular smooth muscle cells.[4][9] This property allows it to be retained within the vascular wall, contributing to a prolonged antihypertensive effect even after plasma concentrations have declined.[9][10] Its high vascular selectivity ensures a potent vasodilatory effect with minimal impact on cardiac contractility.[6]
Caption: this compound's signaling pathway in vascular smooth muscle cells.
Pharmacodynamics
This compound exhibits a distinct pharmacodynamic profile characterized by a gradual onset and long duration of action, which contributes to stable 24-hour blood pressure control and a low incidence of reflex tachycardia.[4][6]
2.1 Antihypertensive Effect and Heart Rate
This compound produces a slow, gradual, and persistent decrease in blood pressure.[4][11] Unlike many other dihydropyridine CCBs, this gradual reduction in blood pressure does not typically induce a baroreceptor-mediated reflex tachycardia.[5][10] In fact, multiple clinical studies have demonstrated that this compound can significantly decrease heart rate, an effect attributed to its inhibition of sympathetic nervous system activity.[1][5][12] This sympathoinhibitory effect is a key advantage, particularly for hypertensive patients with comorbid tachycardia.[10][12]
2.2 Effects on Sympathetic Nervous Activity
Preclinical and clinical studies have shown that this compound attenuates sympathetic nerve activity.[12][13] In spontaneously hypertensive rats (SHR), this compound was shown to inhibit increases in mean arterial pressure, heart rate, and renal sympathetic nerve activity (RSNA) in response to stress.[13][14] A clinical crossover study comparing this compound to amlodipine found that this compound significantly reduced muscle sympathetic nerve activity (MSNA) in hypertensive patients.[12]
Table 1: Comparative Effects of this compound and Amlodipine on Sympathetic Nerve Activity
| Parameter | This compound Effect | Amlodipine Effect | Source(s) |
|---|---|---|---|
| Heart Rate (HR) | Significant Decrease | No significant change or increase | [1][12][14] |
| Muscle Sympathetic Nerve Activity (MSNA) | Significant Reduction | No significant change | [12][15] |
| Renal Sympathetic Nerve Activity (RSNA) (in SHR) | No significant change or attenuation of stress response | Significant Increase | [13][14] |
| Plasma Norepinephrine | Significant Decrease | No significant change |[5] |
2.3 Additional Cardiovascular and Renal Protective Effects
Beyond its primary antihypertensive action, this compound has demonstrated several pleiotropic effects that contribute to organ protection.
-
Anti-atherosclerotic Action: this compound has been reported to have anti-atherosclerotic effects, partly through an anti-oxidative mechanism.[1][5] Clinical studies have shown it can decrease markers of inflammation like hs-CRP and increase levels of the antioxidant enzyme superoxide dismutase (SOD).[1][5]
-
Cardioprotection: It has shown cardioprotective effects, including the prevention of left ventricular remodeling and improvement of both systolic and diastolic function.[1]
-
Renoprotection: this compound exerts renoprotective effects, including a reduction in urinary protein excretion and albumin-to-creatinine ratio (UACR) in hypertensive patients with chronic kidney disease or diabetes.[8][16][17][18] This is thought to be mediated by the dilation of both afferent and efferent glomerular arterioles and anti-oxidative effects.[8][16]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by dose-dependent absorption and a long elimination half-life, supporting once-daily administration.
3.1 Absorption, Distribution, Metabolism, and Excretion
-
Absorption: Following oral administration, this compound shows rapid and dose-dependent absorption.[4][19]
-
Distribution: The volume of distribution is reported to be 1749 ± 964 L, indicating extensive tissue distribution.[4] Its high lipophilicity contributes to its affinity for vascular smooth muscle.[4][9]
-
Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme system.[4] It has no major active metabolites.[4]
-
Excretion: The drug is excreted via urine and feces.[4]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Dose)
| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC0–96 (ng·h/mL) | t1/2 (h) | Source(s) |
|---|---|---|---|---|---|
| 8 | 2.6 - 4.0 | 1.66 - 23.06 | 17.9 - 429 | 16.0 - 28.0 | [1][19] |
| 16 | 2.6 - 4.0 | 1.66 - 23.06 | 17.9 - 429 | 16.0 - 28.0 |[1][19] |
Note: The source provides a range covering both 8 mg and 16 mg doses.
In patients with hypertension receiving 16 mg/day for 6 weeks, the time to peak concentration was 4.14 ± 1.46 h, peak concentration was 48.3 ng/mL, and the half-life was 8.68 ± 1.33 h.[7]
Clinical Efficacy
Numerous clinical trials have established the efficacy of this compound in managing mild-to-moderate hypertension, with an antihypertensive effect comparable to other widely used CCBs like amlodipine.[1][20]
4.1 Blood Pressure Reduction
This compound, at a recommended dosage of 8–16 mg once daily, significantly reduces both systolic (SBP) and diastolic (DBP) blood pressure over a 24-hour period.[1] A meta-analysis of 11 randomized clinical trials found no statistically significant differences in the reduction of SBP and DBP between this compound and amlodipine.[20] However, the same analysis confirmed that this compound led to a statistically significant reduction in heart rate compared to amlodipine.[20]
Table 3: Comparative Clinical Efficacy of this compound vs. Amlodipine
| Study Characteristic | This compound (8-16 mg/day) | Amlodipine (5-10 mg/day) | Key Finding | Source(s) |
|---|---|---|---|---|
| Meta-Analysis (SBP Reduction) | Comparable to Amlodipine | - | No significant difference (MD: -1.07; 95% CI: -4.10, 1.95) | [20] |
| Meta-Analysis (DBP Reduction) | Comparable to Amlodipine | - | No significant difference (MD: 0.27; 95% CI: -2.66, 3.20) | [20] |
| Meta-Analysis (Heart Rate Reduction) | Significant Decrease | - | Statistically significant difference (MD: -3.63; 95% CI: -5.27, -2.00) | [20] |
| RCT in Chinese Patients (8 weeks) | Significant SBP/DBP decrease | Significant SBP/DBP decrease | Both drugs were effective in reducing BP. | [1] |
| 1-Year Study (Add-on Therapy) | BP reduction from 165.7/95.4 to 138.2/79.9 mmHg | - | Effective as add-on therapy in uncontrolled hypertension. |[20] |
Safety and Tolerability
This compound is generally well-tolerated in clinical practice.[1][21]
5.1 Adverse Events
The most common side effects are related to its vasodilatory properties and are typically mild to moderate.[6][21] These include:
A key advantage of this compound is a lower incidence of peripheral edema compared to other dihydropyridine CCBs like amlodipine.[7][10][20] More serious but less common side effects can include severe hypotension, gingival hyperplasia, and hepatic dysfunction.[6]
5.2 Contraindications and Precautions
-
Hypersensitivity: Contraindicated in patients with a known hypersensitivity to this compound or other dihydropyridines.[6][22]
-
Hepatic Impairment: Should be used with caution in patients with severe liver dysfunction.[6][23]
-
Pregnancy and Lactation: Data on safety in pregnant or breastfeeding women is limited, and it should be used only if the potential benefits justify the risks.[6][24]
-
Abrupt Discontinuation: The drug should not be stopped abruptly to avoid a potential rebound increase in blood pressure.[6]
5.3 Drug Interactions
This compound is metabolized by CYP3A4, leading to potential interactions with inhibitors or inducers of this enzyme.[4][6]
-
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice) can increase this compound plasma concentrations, enhancing its effects and side effects.[6][24]
-
CYP3A4 Inducers (e.g., rifampicin, phenytoin) may decrease its plasma levels and efficacy.[6]
-
Other Antihypertensives: Concomitant use with other blood pressure-lowering agents can potentiate the hypotensive effect, requiring careful monitoring.[6]
Experimental Protocols
The pharmacological profile of this compound has been characterized through a series of standardized preclinical and clinical experimental protocols.
6.1 In Vitro Assessment of Calcium Channel Blockade
-
Objective: To determine the affinity and inhibitory potency of a compound for L-type calcium channels.
-
Methodology: Radioligand Binding Assay
-
Preparation of Membranes: Vascular smooth muscle tissue (e.g., from rabbit aorta) or a cell line expressing L-type calcium channels is homogenized and centrifuged to isolate a membrane-rich fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) in the presence of varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the compound for the L-type calcium channel.
-
6.2 In Vivo Assessment in Animal Models of Hypertension
-
Objective: To evaluate the antihypertensive efficacy, duration of action, and effect on heart rate of a test compound in a relevant animal model.
-
Methodology: Study in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension, are used.[13][25] Wistar-Kyoto (WKY) rats may be used as normotensive controls.
-
Instrumentation: Rats are anesthetized, and a catheter is implanted in the carotid artery or femoral artery for direct and continuous blood pressure measurement. A telemetry system may also be implanted for conscious, unrestrained animal monitoring.
-
Drug Administration: this compound is administered orally (via gavage) or intravenously at various doses. A vehicle control group receives the formulation excipient only.
-
Hemodynamic Monitoring: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before (baseline) and for up to 24-48 hours after drug administration.
-
Sympathetic Nerve Activity (Optional): For more detailed mechanistic studies, renal sympathetic nerve activity (RSNA) can be directly recorded via electrodes placed around the renal nerve.[14]
-
Data Analysis: The change in MAP and HR from baseline is calculated for each dose group and compared to the vehicle control. Dose-response curves are generated to determine the potency and efficacy of the compound.
-
Caption: A typical workflow for the preclinical evaluation of antihypertensives.
Conclusion
This compound is a third-generation dihydropyridine calcium channel blocker with a distinct and favorable pharmacological profile for the treatment of hypertension. Its potent and highly vascular-selective blockade of L-type calcium channels ensures effective blood pressure reduction. Key distinguishing features include a gradual onset and sustained duration of action, which, coupled with a unique sympathoinhibitory effect, minimizes reflex tachycardia and may even reduce heart rate. Furthermore, its pleiotropic effects, including anti-atherosclerotic and renoprotective actions, offer additional benefits beyond blood pressure control. With a safety profile notable for a lower incidence of peripheral edema, this compound represents a valuable therapeutic option for the holistic management of hypertension, particularly in patients with elevated heart rate or those who tolerate other CCBs poorly.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Clinical study with this compound in patients with essential hypertension. Antiarteriosclerotic and cardiac hypertrophy-inhibitory effects and influence on autonomic nervous activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of this compound Tablets on Morning Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Retrospective Study to Evaluate Real-world Evidence of this compound in Indian Patients (REDEFINE Study) [japi.org]
- 10. droracle.ai [droracle.ai]
- 11. jddtonline.info [jddtonline.info]
- 12. Differential effects of this compound and amlodipine on sympathetic nerve activity in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a new calcium channel blocker, this compound, on systemic hemodynamics and renal sympathetic nerve activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. This compound reduces urinary protein excretion and urinary liver-type fatty acid binding protein in patients with hypertensive chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and its role in decreasing urinary albumin creatinine ratio in people with type 2 diabetes and hypertension: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 23. practo.com [practo.com]
- 24. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 25. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Azelnidipine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects, which helps in minimizing reflex tachycardia, a common side effect associated with other drugs in this class.[1] Marketed in Japan, it is prescribed for the management of hypertension.[1] Beyond its primary function as a vasodilator, this compound exhibits a range of pleiotropic effects, including anti-atherosclerotic and anti-inflammatory properties.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals engaged in the discovery and development of novel cardiovascular therapies. We will delve into the core molecular features governing its biological activity, present quantitative data for key analogs, detail relevant experimental protocols, and visualize the intricate signaling pathways through which this compound exerts its therapeutic effects.
Core Structure and Pharmacophore of this compound
This compound's chemical structure, (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is characterized by a 1,4-dihydropyridine ring, a feature central to its calcium channel blocking activity. The pharmacological activity of this compound resides in the (R)-enantiomer, a notable contrast to other calcium channel blockers where the (S)-enantiomer is typically the more active form. This unique stereochemistry may contribute to its distinct pharmacological profile, including a sustained reduction in blood pressure and a decreased heart rate.
The essential structural components for the activity of 1,4-dihydropyridine calcium channel blockers, including this compound, are:
-
The 1,4-Dihydropyridine Ring: This heterocyclic ring is the fundamental scaffold responsible for calcium channel antagonism.
-
Substituents at the 3- and 5-positions: Ester groups at these positions are crucial for activity.
-
Aryl Group at the 4-position: The presence and substitution pattern of this aromatic ring significantly influence potency and selectivity.
-
Substituents on the Phenyl Ring: The position and nature of electron-withdrawing groups on the phenyl ring at the 4-position can modulate receptor-binding activity.[3]
Structure-Activity Relationship (SAR) of Dihydropyridine Analogs
While specific SAR studies on a wide range of this compound analogs with direct comparisons of IC50 values are not extensively available in the public domain, we can infer the SAR from studies on the broader class of 1,4-dihydropyridine derivatives. The following table summarizes the biological activity of a series of 1,4-dihydropyridine analogs, highlighting the impact of substitutions on the phenyl ring at the 4-position.
| Compound Number | R (Substitution on Phenyl Ring) | Biological Activity (-log(1/EC50)) |
| 1 | 3-Br | 8.89 |
| 2 | 2-CF3 | 8.82 |
| 3 | 2-Cl | 8.66 |
| 4 | 3-NO2 | 8.40 |
| 5 | 2-CH=CH2 | 8.35 |
| 6 | 2-NO2 | 8.29 |
| 7 | 2-Me | 8.22 |
| 8 | 2-Et | 8.19 |
| 9 | 2-Br | 8.12 |
| 10 | 2-CN | 7.80 |
| 11 | 3-Cl | 7.80 |
| 12 | 3-F | 7.68 |
| 13 | H | 7.55 |
| 14 | 3-CN | 7.46 |
| 15 | 3-I | 7.38 |
| 16 | 2-F | 7.37 |
| 17 | 2-I | 7.33 |
| 18 | 2-OMe | 7.24 |
| 19 | 3-CF3 | 7.13 |
| 20 | 3-Me | 6.96 |
| 21 | 2-OEt | 6.96 |
| 22 | 3-OMe | 6.72 |
| 23 | 3-NMe2 | 6.05 |
| 24 | 3-OH | 6.00 |
| 25 | 3-NH2 | 5.70 |
| 26 | 3-OAc | 5.22 |
| 27 | 3-OCOPh | 5.20 |
| 28 | 2-NH2 | 4.40 |
| 29 | 4-F | 6.89 |
| 30 | 4-Br | 5.40 |
| 31 | 4-I | 4.64 |
| 32 | 4-NO2 | 5.50 |
| 33 | 4-NMe2 | 4.00 |
| 34 | 4-CN | 5.46 |
| 35 | 4-Cl | 5.09 |
| 36 | 2,6-Cl2 | 8.72 |
| 37 | F5 | 8.36 |
Data adapted from a quantitative structure-activity relationship study of 1,4-dihydropyridine calcium channel blockers.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the Hantzsch dihydropyridine synthesis.
Step 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester
-
To a solution of 3-nitrobenzaldehyde and isopropyl acetoacetate in isopropanol, add a catalytic amount of piperidine and acetic acid.
-
Heat the mixture to facilitate the Knoevenagel condensation.
-
Cool the reaction mixture to allow crystallization of the product.
-
Filter and wash the solid to obtain the desired intermediate.
Step 2: Synthesis of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate
-
This intermediate can be prepared from benzhydrylamine and epichlorohydrin through a series of reactions including nucleophilic substitution, cyclization, esterification, and ammonification.
Step 3: Synthesis of this compound
-
Condense the 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester with 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate in the presence of a base such as sodium methoxide in a suitable solvent like isopropanol.
-
Reflux the reaction mixture to drive the cyclization to completion.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/normal hexane) to yield this compound.
In Vitro Measurement of L-type Calcium Channel Blocking Activity (Whole-Cell Patch-Clamp)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound and its analogs on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel).
Cell Culture:
-
Culture HEK293 cells expressing the human CaV1.2 channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
The external solution should contain BaCl2 or CaCl2 as the charge carrier. The internal solution should contain Cs+ to block potassium channels.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell membrane potential at a level that inactivates T-type calcium channels (e.g., -40 mV) to isolate L-type channel currents.
-
Elicit L-type calcium currents by applying depolarizing voltage steps.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound (this compound or its analog).
-
Measure the peak inward current at each concentration.
Data Analysis:
-
Plot the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
In Vivo Assessment of Antihypertensive Activity
The antihypertensive efficacy of this compound and its analogs can be evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHRs).
Animal Model:
-
Use adult male spontaneously hypertensive rats.
-
House the animals under controlled temperature and a 12-hour light/dark cycle with free access to food and water.
Drug Administration:
-
Administer the test compounds orally via gavage.
-
A vehicle control group should be included in the study.
Blood Pressure Measurement:
-
Measure systolic blood pressure and heart rate using the tail-cuff method before and at various time points after drug administration.
-
Alternatively, for continuous monitoring, use telemetry devices surgically implanted in the animals.
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each treatment group.
-
Compare the effects of the test compounds with the vehicle control and a standard antihypertensive drug.
Signaling Pathways and Mechanisms of Action
L-type Calcium Channel Blockade in Vascular Smooth Muscle
This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of events resulting in vasodilation and a subsequent reduction in blood pressure.
Caption: this compound's mechanism of vasodilation.
Inhibition of Endothelial Inflammatory Response
This compound has been shown to possess anti-inflammatory effects by reducing intracellular reactive oxygen species (ROS) and subsequently inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells.
Caption: this compound's anti-inflammatory pathway.
Experimental Workflow for In Vivo Antihypertensive Screening
The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of this compound analogs in an animal model.
Caption: In vivo antihypertensive screening workflow.
Conclusion
This compound stands out as a dihydropyridine calcium channel blocker with a favorable pharmacological profile. Its structure-activity relationship is deeply rooted in the principles governing the 1,4-dihydropyridine class, where the nature and position of substituents on the core scaffold play a pivotal role in determining potency and duration of action. The unique stereochemistry of this compound likely contributes to its distinct clinical characteristics. Beyond its primary antihypertensive effect, the anti-inflammatory and other pleiotropic effects of this compound open new avenues for its therapeutic application and for the design of novel analogs with enhanced properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to guide the rational design of the next generation of cardiovascular drugs.
References
A Comprehensive Technical Review of Azelnidipine's Therapeutic Effects
1.0 Introduction
Azelnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) primarily utilized for the management of hypertension.[1][2] Developed by Daiichi Sankyo, it is distinguished from other drugs in its class by a gradual onset of action and a long-lasting hypotensive effect, which uniquely helps in avoiding the common side effect of reflex tachycardia.[1][3][4] Marketed under trade names such as CalBlock, this compound exhibits high vascular selectivity, effectively lowering blood pressure with minimal impact on cardiac contractility.[2] Beyond its primary antihypertensive action, extensive research has revealed significant pleiotropic effects, including cardioprotective, renoprotective, neuroprotective, and anti-atherosclerotic properties, making it a subject of great interest for researchers and drug development professionals.[3][5][6] This review provides an in-depth technical analysis of this compound's mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used to elucidate these effects.
2.0 Mechanism of Action
2.1 Primary Antihypertensive Effect: L-Type Calcium Channel Blockade
The principal mechanism of this compound's antihypertensive effect is the inhibition of transmembrane calcium ion (Ca2+) influx through voltage-dependent L-type calcium channels located in the vascular smooth muscle cells.[1][3][7] In a normal physiological state, the influx of Ca2+ into these cells triggers a cascade that leads to vasoconstriction. Calcium ions bind to the protein calmodulin, and this complex activates myosin light-chain kinase (MLCK).[1] MLCK then phosphorylates myosin light chains, enabling the interaction between myosin and actin filaments, resulting in smooth muscle contraction and an increase in peripheral vascular resistance.[1]
This compound, by blocking these L-type calcium channels, reduces the intracellular concentration of Ca2+, thereby inhibiting this contractile process.[1] This leads to the relaxation of vascular smooth muscle, vasodilation (the widening of blood vessels), and a subsequent reduction in peripheral vascular resistance, which ultimately lowers arterial blood pressure.[1][2] this compound is highly lipophilic and shows a strong affinity for the membranes of vascular smooth muscle cells, contributing to its sustained action.[3][7][8]
2.2 Effects on Sympathetic Nervous System and Heart Rate
A distinguishing feature of this compound is its ability to lower blood pressure without inducing reflex tachycardia; in many cases, it slightly decreases the heart rate.[4][9][10] This effect is attributed to the drug's gradual onset of action, which does not trigger a strong baroreflex-mediated sympathetic activation, and a direct inhibitory effect on sympathetic nerve activity.[3][9][11] Clinical studies have demonstrated that this compound can markedly reduce heart rate and proteinuria by suppressing sympathetic nerve activity.[3][5][8] Some research also points to an inhibitory action on N-type Ca2+ channels, which are involved in norepinephrine release from sympathetic nerve endings, further contributing to this sympatholytic effect.[5]
2.3 Pleiotropic Effects: Anti-Atherosclerosis and Anti-inflammation
Beyond hemodynamics, this compound exerts beneficial effects at the cellular level that contribute to cardiovascular protection. It has been shown to possess potent anti-atherosclerotic properties independent of its blood pressure-lowering effects.[3][12] Experimental studies using the human monocyte/macrophage cell line THP-1 have elucidated a key mechanism. This compound inhibits the differentiation of monocytes into macrophages, a critical step in the formation of atherosclerotic plaques.[12] This is achieved by suppressing the expression of adhesion molecules like ICAM-1 and scavenger receptors like LOX-1, which reduces the uptake of oxidized LDL.[12] These actions are mediated, at least in part, through the L-type calcium channel pathway on these immune cells.[12] Furthermore, this compound exhibits antioxidative and anti-inflammatory actions, reducing levels of inflammatory markers such as IL-6 and hsCRP.[1][13]
3.0 Pharmacokinetics and Metabolism
This compound is characterized by rapid, dose-dependent absorption following oral administration.[3][14] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and undergoes significant first-pass metabolism.[2][7][14] Importantly, this compound has no active metabolites.[3][14] Due to its metabolism by CYP3A4, there is a potential for drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, grapefruit juice) can increase this compound's plasma concentrations, while CYP3A4 inducers (e.g., rifampicin) may decrease its efficacy.[2] Elimination occurs predominantly through feces (approximately 63%) with a smaller portion excreted in the urine (approximately 26%).[3][14]
| Parameter | Value | Population | Reference |
| Time to Peak (Tmax) | 2.6 - 4.0 hours | Healthy Chinese Volunteers | [8][14] |
| Elimination Half-life (t½) | 16.0 - 28.0 hours (single dose) | Healthy Chinese Volunteers | [8][14] |
| Volume of Distribution (Vd) | 1749 ± 964 L | Chinese Study | [3][7] |
| Metabolism | Hepatic (CYP3A4) | General | [2][3][14] |
| Excretion | ~63% Feces, ~26% Urine | Human Study | [3][14] |
4.0 Clinical Efficacy and Therapeutic Applications
Clinical trials have consistently demonstrated this compound's efficacy in reducing blood pressure in patients with mild-to-moderate essential hypertension.[8][14][15] Its potency is comparable to other widely used CCBs, including amlodipine and nifedipine.[8][15][16]
A key therapeutic advantage of this compound is its neutral or slightly negative chronotropic effect. A meta-analysis of 11 randomized clinical trials directly comparing this compound to Amlodipine found no statistically significant difference in systolic or diastolic blood pressure reduction.[16] However, it revealed a statistically significant difference in heart rate, with this compound causing a mean reduction of 3.63 beats/min compared to Amlodipine.[16] Another study reported a decrease of 2 beats/min in the this compound group versus an increase of 4 beats/min in the Amlodipine group.[10][17] This makes this compound a particularly suitable option for hypertensive patients with concomitant tachycardia.[10] Furthermore, its efficacy in controlling morning hypertension, a significant risk factor for cardiovascular events, has been well-documented.[18]
| Study Design | N | Treatment Arms | Duration | Key Findings (SBP/DBP/HR Change) | Reference |
| Randomized, Double-Blind | 220 | This compound (8-16mg) vs. Amlodipine (2.5-5mg) | 8 weeks | This compound showed greater SBP/DBP reduction; no significant HR change in either group. | [19][20] |
| Randomized, Double-Blind | 46 | This compound (16mg) vs. Amlodipine (5mg) | 6 weeks | Similar BP reduction; HR: -2 beats/min (this compound) vs. +4 beats/min (Amlodipine). | [10][17] |
| Meta-Analysis | 1482 (19 RCTs) | This compound vs. Amlodipine | Varied | Similar SBP reduction; no difference in adverse events. | [15] |
| Meta-Analysis | (11 RCTs) | This compound vs. Amlodipine | Varied | Similar SBP/DBP reduction; Significant HR reduction with this compound (MD: -3.63 bpm). | [16] |
| Prospective, Crossover | 10 | This compound vs. Amlodipine | 8 weeks | Similar BP reduction; Significant HR decrease with this compound (71.3 to 64.9 bpm). | [9] |
5.0 Safety and Tolerability
This compound is generally well-tolerated.[8] The most common adverse events are related to its vasodilatory properties and are typically mild and transient, including dizziness, headache, and flushing.[1] A key safety advantage is the lower incidence of reflex tachycardia compared to other DHP CCBs.[16][17] Comparative studies have shown that the overall incidence of adverse events for this compound is similar to that of amlodipine.[15][19][20]
| Adverse Event | This compound Incidence | Amlodipine Incidence | Study Reference |
| Overall Adverse Events | 7.3% | 10.0% | [19][20] |
| Headache | >1% | >1% | [19][20] |
| Dizziness | >1% | >1% | [19][20] |
| Reflex Tachycardia | Not associated | Can occur | [16][17] |
6.0 Key Experimental Protocols
6.1 In Vitro Electrophysiology: Whole-Cell Patch-Clamp
To elucidate the direct effects of this compound on its molecular target, whole-cell patch-clamp experiments are performed on isolated vascular smooth muscle cells (e.g., from guinea-pig portal vein).[21][22]
-
Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from the tissue.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -90 mV). Depolarizing voltage steps are applied to activate voltage-dependent calcium channels.
-
Current Measurement: Barium (Ba2+) is typically used as the charge carrier instead of Ca2+ to avoid Ca2+-dependent inactivation of the channels, and the resulting inward currents (IBa) are recorded.
-
Drug Application: this compound is applied to the cell via the superfusion solution. The inhibition of the peak IBa amplitude is measured in a concentration-dependent manner to determine potency (Ki). Washout periods are used to assess the duration of the block.[21][22]
6.2 Human Clinical Trials: Randomized Crossover Study
To compare the effects of this compound against another drug (e.g., Amlodipine) on parameters like sympathetic nerve activity in hypertensive patients, a prospective, randomized, open-label, crossover design is often employed.[9] This design allows each patient to serve as their own control, reducing inter-patient variability.
-
Recruitment: Hypertensive patients meeting specific inclusion/exclusion criteria are enrolled.
-
Baseline Measurement: Initial measurements of blood pressure, heart rate, and muscle sympathetic nerve activity (MSNA) are taken.
-
Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., Group A: this compound first, then Amlodipine; Group B: Amlodipine first, then this compound).
-
Treatment Period 1: Patients receive the first assigned drug for a set duration (e.g., 8 weeks). Measurements are repeated at the end of the period.
-
Washout Period: A period where no study drug is given to allow for the elimination of the first drug from the body.
-
Treatment Period 2 (Crossover): Patients receive the second assigned drug for the same duration.
-
Final Measurement: Final measurements are taken. The data are then analyzed to compare the effects of the two drugs within the same group of patients.[9]
This compound is a potent antihypertensive agent with a unique pharmacological profile that sets it apart from other dihydropyridine calcium channel blockers. Its primary mechanism involves the long-lasting blockade of L-type calcium channels in vascular smooth muscle, leading to a gradual and sustained reduction in blood pressure.[1][3] Critically, this is achieved without inducing reflex tachycardia, an effect attributed to its slow onset of action and sympatholytic properties.[3][9] A robust body of evidence from clinical trials demonstrates its efficacy is comparable to standard therapies like amlodipine, with the added benefit of heart rate control.[15][16] Furthermore, preclinical and clinical studies have unveiled significant pleiotropic benefits, including anti-atherosclerotic, anti-inflammatory, and renoprotective effects.[3] These multifaceted actions position this compound as a valuable therapeutic option for the holistic management of hypertension, particularly in patients with comorbidities or a predisposition to tachycardia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chronotropic effects of this compound, a slow- and long-acting dihydropyridine-type calcium channel blocker, in anesthetized dogs: a comparison with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. tandfonline.com [tandfonline.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review | springermedizin.de [springermedizin.de]
- 18. Inhibitory Effects of this compound Tablets on Morning Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. This compound and amlodipine: a comparison of their effects and safety in a randomized double-blinded clinical trial in Chinese essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The actions of this compound, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The actions of this compound, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Azelnidipine's Molecular Mechanisms Beyond L-type Calcium Channel Blockade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily recognized for its potent antagonism of L-type calcium channels, a mechanism central to its antihypertensive efficacy. However, a growing body of evidence reveals that this compound's pharmacological profile is far more complex, involving a range of molecular interactions that extend beyond its primary target. These "off-target" or pleiotropic effects contribute significantly to its unique clinical characteristics, including a low incidence of reflex tachycardia and potential for organ protection. This technical guide provides a comprehensive exploration of the molecular targets of this compound beyond the L-type calcium channel, summarizing the current understanding of its interactions with other ion channels, signaling pathways, and cellular processes. We present quantitative data on these interactions, detail key experimental methodologies, and provide visual representations of the implicated signaling cascades to offer a deeper insight into the multifaceted mechanism of action of this drug.
Introduction
This compound's established role in the management of hypertension is attributed to its high affinity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Unlike many other dihydropyridines, this compound's action is characterized by a gradual onset and long duration, which is associated with a reduced incidence of reflex sympathetic activation.[1] This observation has prompted investigations into its broader pharmacological activities. This guide delves into the molecular underpinnings of these unique properties, focusing on this compound's influence on the sympathetic nervous system, its antioxidant and anti-inflammatory activities, and its modulation of various signaling pathways involved in vascular health and disease.
Sympathetic Nervous System Inhibition
A distinguishing feature of this compound is its ability to suppress sympathetic nerve activity, in contrast to the reflex tachycardia often induced by other vasodilators.[2][3] This sympathoinhibitory effect is believed to be mediated, at least in part, through its actions within the central nervous system, specifically in the rostral ventrolateral medulla (RVLM), a key region for blood pressure regulation.
Antioxidant Mechanism in the RVLM
Studies in stroke-prone spontaneously hypertensive rats have shown that this compound's sympathoinhibitory effect is linked to its antioxidant properties within the RVLM. The proposed mechanism involves the reduction of oxidative stress, which is known to enhance sympathetic outflow.
-
Molecular Targets:
-
NADPH Oxidase: this compound has been shown to decrease the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature and central nervous system.
-
Superoxide Dismutase (SOD): this compound increases the activity of SOD, an antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Quantitative Data
| Parameter | This compound Effect | Comparison Group | Significance | Reference |
| Muscle Sympathetic Nerve Activity (MSNA) | 47.7 ± 14.9 bursts per 100 heartbeats | Amlodipine: 61.5 ± 10.7 bursts per 100 heartbeats | P < 0.05 | [3] |
| Urinary Norepinephrine Excretion | Significantly lower than control | Hydralazine: Significantly higher than control | - | [4] |
| Thiobarbituric Acid-Reactive Substances (TBARS) in RVLM | Significantly lower than control | - | - | |
| NADPH Oxidase Activity in RVLM | Significantly lower than control | - | - | |
| Superoxide Dismutase (SOD) Activity in RVLM | Significantly increased compared to control | - | - |
Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound and amlodipine on sympathetic nerve activity in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting calcium channel blocker, this compound, increases endothelial nitric oxide synthase in the brain and inhibits sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Azelnidipine: A Comprehensive Analysis of its Pharmacokinetics and Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects, which helps in mitigating reflex tachycardia, a common side effect associated with this class of drugs.[1][2] This technical guide provides a detailed examination of the pharmacokinetic and metabolic profile of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.
This compound's therapeutic efficacy is rooted in its selective inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] Beyond its primary mechanism, it has also been noted for its potential antioxidative properties and its ability to improve endothelial function.[3][4] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by rapid, dose-dependent absorption and a long elimination half-life, which supports once-daily dosing.[5][6]
Absorption
Following oral administration, this compound is readily absorbed.[5] However, like many calcium channel blockers, it undergoes extensive first-pass metabolism in the liver, which can influence its overall bioavailability.[5][7] Studies in healthy Chinese volunteers have demonstrated a time to peak plasma concentration (Tmax) ranging from 2.6 to 4.0 hours after a single oral dose of 8–16 mg.[5]
Distribution
This compound is highly lipophilic, contributing to its strong affinity for vascular smooth muscle cell membranes.[5][7][8] This characteristic is believed to contribute to its sustained antihypertensive effect.[5] The drug is extensively bound to human plasma proteins, with a binding rate of approximately 90-91%.[7] A study in a Chinese population reported a volume of distribution of 1749 ± 964 L.[7][8]
Metabolism
The primary site of this compound metabolism is the liver, where it is extensively metabolized by the cytochrome P450 (CYP) 3A4 enzyme system.[5][7][8] A key feature of this compound is that it does not have any active metabolites, meaning its therapeutic effect is attributed solely to the parent drug.[5][7][8] The main metabolites identified are M-1 (aromatized form) and M-2 (hydroxylated form).[9] Other reported metabolites include N-dephenylated this compound (DPH), deaminated this compound (A.L.), and N-debenzylated this compound (DBZ).[8]
Due to its reliance on CYP3A4 for metabolism, there is a potential for drug-drug interactions. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, has been shown to significantly increase the plasma concentration of this compound.[5]
Excretion
This compound and its metabolites are eliminated from the body through both renal and fecal routes. Following a single oral dose of 4 mg of radiolabeled this compound in humans, approximately 26% of the total radioactivity was recovered in the urine and 63% in the feces over a seven-day period.[5][7] Biliary excretion also plays a role in the elimination of this compound metabolites.[10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Chinese Volunteers [5]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0–96 (ng·h/mL) | t1/2β (h) |
| 8–16 | 1.66–23.06 | 2.6–4.0 | 17.9–429 | 16.0–28.0 |
Table 2: Steady-State Pharmacokinetics of this compound (8 mg/day) in Healthy Chinese Volunteers [5]
| Parameter | Value |
| Cmax (ng/mL) | 2.63–6.62 |
| Tmax (h) | 2.8–3.5 |
| AUC0–96 (ng·h/mL) | 43.8–113.0 |
| t1/2β (h) | 25.2–32.5 |
Table 3: Pharmacokinetic Parameters of this compound in Hypertensive Patients (16 mg/day for 6 weeks) [11]
| Parameter | Value |
| Cmax (ng/mL) | 48.3 |
| Tmax (h) | 4.14 ± 1.46 |
| AUC0–24 (ng·h/mL) | 426 ± 151 |
| Half-life (h) | 8.68 ± 1.33 |
| Apparent Total Body Clearance (mL/h) | 42,200 ± 15,400 |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
A common and robust method for the quantification of this compound in human plasma involves high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[12][13]
1. Sample Preparation:
-
Protein Precipitation: A frequent method for plasma sample preparation. This compound and an internal standard (e.g., telmisartan or nicardipine) are extracted from a plasma sample (typically 1 mL) by protein precipitation with an organic solvent like acetonitrile or methanol.[12][13]
-
Liquid-Liquid Extraction: An alternative method involves adjusting the plasma sample to a basic pH with a solution like 0.1 M sodium hydroxide, followed by extraction with an organic solvent mixture such as cyclohexane-diethyl ether (1:1, v/v) or ethyl acetate and hexane (1:1, v/v).[9][13]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.[9][12][13]
-
Mobile Phase: The mobile phase often consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate solution with formic acid).[12][13] Isocratic elution is commonly employed.[9]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the analytes.[9][12][13]
-
Detection Mode: Detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[12]
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound, a common transition is m/z 583.3 → 167.2.[12] The main aromatized metabolite (M-1) can be monitored using the transition m/z 581.3 → 167.2.[12]
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathways of this compound, primarily mediated by CYP3A4.
Experimental Workflow for this compound Pharmacokinetic Analysis
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
This compound Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway for this compound's mechanism of action.
Conclusion
This compound possesses a favorable pharmacokinetic profile for the management of hypertension, characterized by a gradual onset of action and a long duration of effect that allows for once-daily administration. Its metabolism is predominantly mediated by CYP3A4, without the formation of active metabolites, which simplifies its pharmacodynamic interpretation. A thorough understanding of its ADME properties, potential for drug interactions, and the analytical methods for its quantification is crucial for its effective and safe use in clinical practice and for guiding future research and development efforts in the field of cardiovascular therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound is a calcium blocker that attenuates liver fibrosis and may increase antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. Simultaneous determination of this compound and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliary excretion of this compound, a calcium antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent this compound in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Azelnidipine's Potential Neuroprotective and Cardioprotective Properties: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is distinguished by its gradual onset and prolonged antihypertensive action, which mitigates reflex tachycardia commonly associated with this class of drugs.[1][2][3] Beyond its established efficacy in managing hypertension, a growing body of preclinical and clinical evidence suggests that this compound possesses significant neuroprotective and cardioprotective properties.[1][3][4][5][6] These pleiotropic effects are attributed to its potent anti-inflammatory, antioxidant, and anti-atherosclerotic activities, positioning it as a promising therapeutic agent for a spectrum of cardiovascular and cerebrovascular diseases.[2][3][4][7] This technical guide provides a comprehensive overview of the mechanisms underpinning this compound's protective effects, detailed experimental protocols from key studies, and a summary of quantitative data to support further research and development.
Core Mechanisms of Action
This compound's primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] However, its neuroprotective and cardioprotective effects extend beyond simple blood pressure control and are linked to several key molecular pathways:
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[4][8]
-
Antioxidant Properties: The drug exhibits significant antioxidant activity, in part due to its chemical structure which includes an aromatic ring capable of scavenging free radicals.[4] It has been demonstrated to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA), while increasing the total antioxidant capacity (T-AOC) in tissues.[4][9]
-
Anti-atherosclerotic Action: this compound contributes to the prevention of atherosclerosis through multiple mechanisms. It inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1), a key factor in the recruitment of monocytes to the arterial wall, and reduces the uptake of acetylated low-density lipoprotein (LDL) by macrophages.[10][11] Furthermore, it has been shown to suppress the proliferation and migration of vascular smooth muscle cells.[4]
-
Improvement of Endothelial Function: this compound enhances the bioavailability of nitric oxide (NO), a crucial vasodilator, which helps to improve endothelial function.[2] It has also been observed to promote the formation of endothelial tubes, suggesting a role in angiogenesis.[12]
Neuroprotective Properties
This compound's neuroprotective effects have been primarily investigated in the context of cerebral ischemia-reperfusion (I/R) injury. Studies have demonstrated its ability to reduce cerebral infarct size, ameliorate histopathological damage, and improve neurological outcomes in animal models.[4][8] These benefits are largely attributed to its anti-inflammatory and antioxidant actions within the brain tissue.[4] Furthermore, this compound has been shown to maintain cerebral blood flow even while lowering systemic blood pressure, a crucial factor in preventing further ischemic damage.[13][14][15]
Cardioprotective Properties
The cardioprotective effects of this compound are multifaceted. It has been shown to prevent left ventricular (LV) remodeling and improve both systolic and diastolic function.[1][16] In models of stress-induced cardiac dysfunction, this compound prevented a sharp decline in cardiac function.[17] Clinical studies have indicated that this compound can reduce coronary plaque volume, highlighting its anti-atherosclerotic effects in the heart.[18][19][20] The drug's ability to reduce heart rate, unlike many other dihydropyridine calcium channel blockers, may also contribute to its cardioprotective profile by reducing myocardial oxygen demand.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the neuroprotective and cardioprotective effects of this compound.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury
| Parameter | Control Group | This compound-treated Group | P-value | Reference |
| Cerebral Infarct Size (%) | 38.4 ± 3.2 | 15.2 ± 2.1 | < 0.05 | [4] |
| Cerebral IL-6 (pg/mg protein) | 185.3 ± 15.7 | 92.6 ± 8.9 | < 0.05 | [4] |
| Cerebral TNF-α (pg/mg protein) | 210.5 ± 18.3 | 105.4 ± 11.2 | < 0.05 | [4] |
| Cerebral ICAM-1 (ng/mg protein) | 1.5 ± 0.2 | 0.7 ± 0.1 | < 0.05 | [4] |
| Cerebral NF-κB p65 (nuclear expression) | High | Significantly reduced | < 0.05 | [4] |
| Cerebral Total Antioxidant Capacity (U/mg protein) | 1.2 ± 0.2 | 2.5 ± 0.3 | < 0.05 | [4] |
Table 2: Effects of this compound on Cerebral Blood Flow in Hypertensive Patients
| Parameter | Before this compound | After this compound | P-value | Reference |
| Mean Systemic Blood Pressure (mmHg) | 172.3 ± 16.6 / 88.4 ± 14.0 | 128.7 ± 15.9 / 70.9 ± 10.1 | < 0.05 | [14][15] |
| Mean Hemispheric Cerebral Blood Flow (mL/100g/min) | 46.0 ± 9.7 | 49.3 ± 11.1 | Not Significant | [14][15] |
Table 3: Cardioprotective Effects of this compound
| Study Type | Parameter | Effect of this compound | Reference |
| Clinical Trial (Hypertensive Patients) | Change in Coronary Plaque Volume | Significant regression of 4.67% | [20] |
| Animal Model (Stress-induced Cardiac Dysfunction) | Fractional Area Change (%) | Significantly higher than vehicle group (86 ± 9% vs. 56 ± 11%) | [17] |
| Clinical Study (Hypertensive Patients) | Serum hsCRP, IL-6, IL-8 | Significantly decreased | [7] |
Signaling Pathway and Experimental Workflow Diagrams
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Ischemia_Reperfusion [label="Cerebral Ischemia/\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Cytokines\n(IL-6, TNF-α, ICAM-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Damage [label="Neuronal Damage &\nCerebral Infarction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Ca_Channel [label="Inhibits", style=bold, color="#EA4335"]; Ischemia_Reperfusion -> ROS [style=bold, color="#EA4335"]; Ischemia_Reperfusion -> NFkB [style=bold, color="#EA4335"]; ROS -> Oxidative_Stress [style=bold, color="#EA4335"]; NFkB -> Inflammation [style=bold, color="#EA4335"]; Oxidative_Stress -> Neuronal_Damage [style=bold, color="#EA4335"]; Inflammation -> Neuronal_Damage [style=bold, color="#EA4335"]; this compound -> ROS [label="Inhibits", style=bold, color="#34A853"]; this compound -> NFkB [label="Inhibits", style=bold, color="#34A853"]; Neuronal_Damage -> Neuroprotection [style=invis]; this compound -> Neuroprotection [style=bold, color="#34A853"]; } this compound's neuroprotective signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Hypertension [label="Hypertension &\nOther Insults", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endothelial_Dysfunction [label="Endothelial Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VSMC_Proliferation [label="VSMC Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atherosclerosis [label="Atherosclerosis &\nLV Remodeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Bioavailability [label="NO Bioavailability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Ca_Channel [label="Inhibits", style=bold, color="#EA4335"]; Hypertension -> ROS [style=bold, color="#EA4335"]; Hypertension -> Inflammation [style=bold, color="#EA4335"]; Hypertension -> Endothelial_Dysfunction [style=bold, color="#EA4335"]; Hypertension -> VSMC_Proliferation [style=bold, color="#EA4335"]; ROS -> Atherosclerosis [style=bold, color="#EA4335"]; Inflammation -> Atherosclerosis [style=bold, color="#EA4335"]; Endothelial_Dysfunction -> Atherosclerosis [style=bold, color="#EA4335"]; VSMC_Proliferation -> Atherosclerosis [style=bold, color="#EA4335"]; this compound -> ROS [label="Inhibits", style=bold, color="#34A853"]; this compound -> Inflammation [label="Inhibits", style=bold, color="#34A853"]; this compound -> VSMC_Proliferation [label="Inhibits", style=bold, color="#34A853"]; this compound -> NO_Bioavailability [label="Increases", style=bold, color="#34A853"]; NO_Bioavailability -> Endothelial_Dysfunction [label="Improves", style=bold, color="#34A853"]; Atherosclerosis -> Cardioprotection [style=invis]; this compound -> Cardioprotection [style=bold, color="#34A853"]; } this compound's cardioprotective signaling pathway.
// Nodes Animal_Model [label="Animal Model:\nSprague-Dawley Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Azelnidipine_Admin [label="this compound Administration\n(e.g., 3 mg/kg/day for 7 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ischemia_Induction [label="Induction of Cerebral Ischemia\n(e.g., BCCAO for 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Reperfusion [label="Reperfusion\n(e.g., 1 hour)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Harvesting [label="Brain Tissue Harvesting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Infarct_Analysis [label="Infarct Size Measurement\n(TTC Staining)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histo_Analysis [label="Histopathological Analysis\n(H&E Staining)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochem_Analysis [label="Biochemical Assays\n(ELISA for cytokines, TAOC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IHC_Analysis [label="Immunohistochemistry\n(NF-κB p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Azelnidipine_Admin; Azelnidipine_Admin -> Ischemia_Induction; Ischemia_Induction -> Reperfusion; Reperfusion -> Tissue_Harvesting; Tissue_Harvesting -> Infarct_Analysis; Tissue_Harvesting -> Histo_Analysis; Tissue_Harvesting -> Biochem_Analysis; Tissue_Harvesting -> IHC_Analysis; } Experimental workflow for neuroprotection studies.
Detailed Experimental Protocols
This section provides synthesized, detailed methodologies for key experiments cited in the literature on this compound's protective effects.
Cerebral Ischemia-Reperfusion Injury in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (200-300g) are commonly used.
-
This compound Administration: this compound is suspended in a vehicle such as 0.3% carboxymethylcellulose (CMC) and administered orally by gavage at a dose of, for example, 3 mg/kg/day for 7 consecutive days prior to the induction of ischemia.[21]
-
Induction of Global Cerebral Ischemia:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg, intraperitoneally).[21]
-
Make a midline cervical incision to expose both common carotid arteries.
-
Induce ischemia by occluding both common carotid arteries with aneurysm clips for a specified duration (e.g., 30 minutes).[21]
-
-
Reperfusion: After the ischemic period, remove the clips to allow for reperfusion for a set time (e.g., 1 hour).[21]
-
Sham Control: A sham-operated group undergoes the same surgical procedure without the occlusion of the carotid arteries.[21]
Measurement of Cerebral Infarct Size
-
Tissue Preparation:
-
Following the reperfusion period, euthanize the rats and immediately harvest the brains.
-
Slice the brain into 2-mm thick coronal sections.
-
-
TTC Staining:
-
Incubate the brain slices in a 0.05% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.[13]
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Quantification:
ELISA for Inflammatory Cytokines in Brain Tissue
-
Tissue Homogenization:
-
Homogenize a weighed portion of the brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for rat IL-6 and TNF-α.
-
Follow the manufacturer's instructions for the assay, which typically involves adding the brain tissue supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on a standard curve.
-
Measurement of Total Antioxidant Capacity (T-AOC) in Brain Tissue
-
Sample Preparation: Prepare brain tissue homogenates as described for the ELISA protocol.
-
T-AOC Assay:
-
Utilize a commercial T-AOC assay kit. These kits are often based on the reduction of Cu2+ to Cu+ by antioxidants in the sample.
-
The reduced Cu+ ion is then chelated with a colorimetric probe, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The antioxidant capacity of the sample is proportional to the absorbance and is typically expressed in Trolox equivalents.
-
U937 Cell Adhesion Assay to Endothelial Cells
-
Cell Culture:
-
Culture human aortic endothelial cells (HAECs) to confluence in appropriate culture plates.
-
Maintain U937 human monocytic cells in suspension culture.
-
-
Cell Labeling: Label U937 cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).[1][22]
-
Adhesion Assay:
-
Treat the confluent HAEC monolayer with stimuli such as TNF-α or 7-ketocholesterol, with or without pre-incubation with this compound.
-
Add the labeled U937 cells to the HAEC monolayer and incubate for a specified time (e.g., 30 minutes) at 37°C.[22]
-
Wash the wells to remove non-adherent U937 cells.
-
-
Quantification: Quantify the number of adherent U937 cells by measuring the fluorescence or radioactivity in each well.[1][22]
Conclusion
This compound demonstrates significant potential beyond its primary antihypertensive function, offering promising neuroprotective and cardioprotective benefits. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-atherosclerotic properties, addresses key pathological processes in cardiovascular and cerebrovascular diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future investigations should focus on large-scale clinical trials to definitively establish its efficacy in these expanded indications and to elucidate the long-term clinical outcomes in relevant patient populations.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of antioxidant activity in brain tissue homogenates using the 'total equivalent antioxidant capacity' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of H2O2-induced oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Regulation of Th1 Responses by the p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of coronary atherosclerosis by IVUS and IVUS-based imaging modalities: progression and regression studies, tissue composition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. visualsonics.com [visualsonics.com]
- 10. Automated measurement of infarct size with scanned images of triphenyltetrazolium chloride-stained rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential protective effects of this compound against cerebral ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. TTC staining and measurement of cerebral infarction [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Baseline echocardiographic values for adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. elkbiotech.com [elkbiotech.com]
- 21. Potential protective effects of this compound against cerebral ischemia-reperfusion injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monocyte adhesion assay [bio-protocol.org]
The Role of Azelnidipine in Modulating Sympathetic Nerve Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the third-generation dihydropyridine calcium channel blocker, azelnidipine, and its distinct role in modulating sympathetic nerve activity. This compound exhibits a unique pharmacological profile that differentiates it from other calcium channel blockers, primarily through its ability to lower blood pressure without inducing reflex tachycardia, a common side effect associated with vasodilation.[1][2] This is attributed to its sympathoinhibitory effects.[3] This guide will delve into the molecular mechanisms, experimental evidence, and clinical implications of this compound's interaction with the sympathetic nervous system.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the inhibition of transmembrane calcium influx through L-type calcium channels in vascular smooth muscle cells.[1][2] This blockade leads to vasodilation and a subsequent reduction in blood pressure.[1] Unlike some other dihydropyridines, this compound's gradual onset of action helps to prevent the abrupt drop in blood pressure that typically triggers a baroreflex-mediated increase in sympathetic outflow and heart rate.[1][2]
Furthermore, evidence suggests that this compound may also interact with T-type calcium channels, which are present in the sinoatrial node and afferent arterioles of the kidneys.[4] This dual-channel blockade could contribute to its heart rate-lowering effect and renal protective properties.[4]
One of the key pathways implicated in this compound's sympathomodulatory effect is the enhancement of endothelial nitric oxide synthase (eNOS) expression.[5] Increased nitric oxide (NO) production in the central nervous system is known to inhibit sympathetic nerve activity.[5] Studies in stroke-prone spontaneously hypertensive rats (SHRSP) have shown that this compound treatment significantly increases eNOS expression in the brain, heart, and aorta, an effect not observed with the vasodilator hydralazine.[5] This suggests a central mechanism for its sympathoinhibitory action.
Quantitative Data on Sympathetic Nerve Activity and Hemodynamic Parameters
Clinical and preclinical studies have consistently demonstrated this compound's ability to reduce sympathetic nerve activity. A key method for quantifying this is microneurography to directly measure muscle sympathetic nerve activity (MSNA).
| Parameter | This compound | Amlodipine | Baseline/Control | Study Population | Reference |
| MSNA (bursts/100 heartbeats) | 47.7 ± 14.9 | 61.5 ± 10.7 | 48.5 ± 10.1 (baseline) | 14 primary hypertensive patients | [6][7] |
| Heart Rate (beats/min) | 64.9 ± 8.8 | - | 71.3 ± 11.4 (baseline) | 10 primary hypertensive patients | [7] |
| Heart Rate Change (beats/min) | -2 | +4 | - | 46 essential hypertensive patients | [8] |
| Urinary Norepinephrine Excretion | No significant change | - | Increased with hydralazine | Stroke-prone spontaneously hypertensive rats | [5] |
| Renal Sympathetic Nerve Activity (RSNA) | No significant change (115±5% of baseline) | Significantly increased (165±5% of baseline) | - | Anesthetized spontaneously hypertensive rats | [3] |
Experimental Protocols
Clinical Study: this compound vs. Amlodipine in Primary Hypertensive Patients
-
Study Design: A prospective, randomized, open-label, crossover study.[6]
-
Participants: 14 patients with primary hypertension.[6]
-
Intervention: Patients were treated with either this compound or amlodipine for 8 weeks, followed by a crossover to the other treatment.[6]
-
Measurements:
Preclinical Study: this compound vs. Hydralazine in Spontaneously Hypertensive Rats
-
Study Design: Oral administration of this compound or hydralazine for 30 days.[5]
-
Subjects: Stroke-prone spontaneously hypertensive rats (SHRSP).[5]
-
Intervention:
-
Measurements:
-
Blood Pressure and Heart Rate: Measured by the tail-cuff method.[5]
-
Sympathetic Nerve Activity: Assessed by measuring urinary norepinephrine excretion.[5]
-
NOS Expression: Western blot analysis was performed on the brain (cortex, cerebellum, hypothalamus, and brain stem), heart, and aorta to examine eNOS, nNOS, and iNOS expression levels.[5]
-
Impact on Baroreflex Sensitivity
The effect of this compound on baroreflex sensitivity (BRS) appears to be neutral to positive. One study in hypertensive patients found that while this compound exerted a favorable effect on sympathetic nerve activity, it did not significantly affect baroreflex sensitivity compared to amlodipine.[6] Another study, however, reported that this compound therapy increased BRS, evaluated by both the Valsalva maneuver and spontaneous methods, whereas amlodipine did not.[9][10] An improvement in BRS is considered beneficial for cardiovascular risk reduction.[9]
Conclusion
This compound distinguishes itself from other dihydropyridine calcium channel blockers through its significant sympathoinhibitory effects. This is evidenced by direct measurements of reduced muscle sympathetic nerve activity and the absence of reflex tachycardia, a common side effect of potent vasodilators. The underlying mechanisms appear to involve a gradual onset of action and a potential central sympathoinhibitory effect mediated by the upregulation of endothelial nitric oxide synthase in the brain. The neutral to positive impact on baroreflex sensitivity further enhances its favorable cardiovascular profile. For researchers and drug development professionals, this compound serves as a compelling example of a cardiovascular agent with multifaceted actions beyond simple vasodilation, offering a promising therapeutic option for hypertensive patients, particularly those with comorbidities such as heart failure and ischemic heart disease.[6][11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Effects of a new calcium channel blocker, this compound, on systemic hemodynamics and renal sympathetic nerve activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-acting calcium channel blocker, this compound, increases endothelial nitric oxide synthase in the brain and inhibits sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound and amlodipine on sympathetic nerve activity in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of new calcium channel blocker, this compound, and amlodipine on baroreflex sensitivity and ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
Methodological & Application
Azelnidipine in Rat Models of Cerebral Ischemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of azelnidipine, a dihydropyridine calcium channel blocker, in preclinical rat models of cerebral ischemia. The following protocols are based on established experimental findings and are intended to guide researchers in designing and conducting studies to evaluate the neuroprotective effects of this compound.
Summary of this compound Dosage and Administration
This compound has demonstrated neuroprotective effects in both global and focal models of cerebral ischemia in rats. The administration protocols vary in terms of dosage, duration, and the specific ischemia model used. Below is a summary of key quantitative data from relevant studies.
| Parameter | Study 1: Global Cerebral Ischemia (BCCAO) | Study 2: Focal Cerebral Ischemia (MCAO) | Study 3: Stroke-Prone Hypertensive Rats |
| Rat Strain | Sprague-Dawley | Wistar Kyoto | Stroke-Prone Spontaneously Hypertensive Rats |
| Rat Weight | 200–300 g | Not specified | Not specified |
| This compound Dosage | 3 mg/kg/day[1][2] | 1 mg/kg[3] | 3 mg/kg/day (low dose), 10 mg/kg/day (high dose)[4] |
| Administration Route | Oral gavage[1] | Gastric gavage[3] | Oral[4][5] |
| Vehicle | 0.3% Carboxymethylcellulose (CMC)[1] | Methyl cellulose solution[3] | Not specified |
| Pretreatment Duration | 7 days[1] | 2 weeks[3] | 28 days[5] |
| Ischemia Model | Bilateral Common Carotid Artery Occlusion (BCCAO) | Transient Middle Cerebral Artery Occlusion (MCAO) | Not applicable (hypertensive model) |
| Ischemia Duration | 30 minutes[1] | 90 minutes[3] | Not applicable |
| Reperfusion Duration | 1 hour[1][6] | 24 hours[3] | Not applicable |
Experimental Protocols
Protocol 1: Global Cerebral Ischemia Model (Bilateral Common Carotid Artery Occlusion)
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a model of global cerebral ischemia.[1][2][6]
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats
-
Weight: 200–300 g
-
Acclimatization: House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water for at least one week before the experiment.
2. This compound Administration:
-
Dosage: 3 mg/kg/day
-
Formulation: Suspend this compound in 0.3% carboxymethylcellulose (CMC) solution.
-
Administration: Administer orally via gavage once daily for 7 consecutive days prior to the induction of ischemia.
-
Control Groups:
-
Vehicle Group: Administer an equivalent volume of 0.3% CMC orally for 7 days.
-
Sham Group: Subject to the same surgical procedures without vessel occlusion.
-
Control Ischemia Group: Subject to ischemia/reperfusion without any pretreatment.
-
3. Surgical Procedure (BCCAO):
-
Anesthetize the rats (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg, intraperitoneally).
-
Make a midline cervical incision and carefully expose both common carotid arteries.
-
Induce global cerebral ischemia by occluding both common carotid arteries with atraumatic clamps for 30 minutes.
-
Remove the clamps to allow for reperfusion for 1 hour.
-
Monitor and maintain body temperature at 37°C throughout the surgical procedure.
4. Outcome Assessment:
-
Infarct Volume: At the end of the reperfusion period, sacrifice the animals, remove the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histopathology: Perform histological analysis on brain sections to assess neuronal damage.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers (e.g., IL-6, TNF-α, ICAM-1, NF-κB p65) and antioxidant capacity.[1][2][6]
Protocol 2: Focal Cerebral Ischemia Model (Transient Middle Cerebral Artery Occlusion)
This protocol is based on a study evaluating this compound in a focal ischemia model.[3]
1. Animal Model:
-
Species: Male Wistar Kyoto rats
-
Housing: Standard laboratory conditions.
2. This compound Administration:
-
Dosage: 1 mg/kg
-
Formulation: Dissolve this compound in a solution of methyl cellulose.
-
Administration: Administer via gastric gavage daily for 2 weeks before MCAO.
-
Control Group: Administer the methyl cellulose vehicle solution for the same duration.
3. Surgical Procedure (MCAO):
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for 90 minutes.
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
Animals are sacrificed 24 hours after the onset of MCAO.[3]
4. Outcome Assessment:
-
Infarct Volume and Brain Edema: Measure the infarct volume and brain edema index.[3]
-
Oxidative Stress Markers: Analyze brain tissue for markers of oxidative stress.[3]
-
Apoptosis: Use TUNEL staining to detect apoptotic cells in the ischemic brain tissue.[3]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound in cerebral ischemia are believed to be mediated through its anti-inflammatory and antioxidant properties.
Caption: Experimental workflow for evaluating this compound in a rat model of global cerebral ischemia.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound in cerebral ischemia.
References
- 1. Potential protective effects of this compound against cerebral ischemia-reperfusion injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential protective effects of this compound against cerebral ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of neuronal damage by calcium channel blockers with antioxidative effects after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases sympathetic nerve activity via antioxidant effect in the rostral ventrolateral medulla of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Azelnidipine in Primary Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily utilized for the treatment of hypertension.[1][2] Beyond its well-documented antihypertensive effects, this compound exhibits a range of pleiotropic actions, including antioxidative and anti-inflammatory properties, making it a subject of interest in cardiovascular research.[1][3] Notably, it acts as both an L-type and T-type calcium channel blocker.[2][4] This document provides detailed application notes and protocols for the use of this compound in primary cell culture experiments, with a focus on its effects on endothelial and vascular smooth muscle cells. Primary cell cultures offer a valuable in vitro model system to investigate the cellular and molecular mechanisms of drug action in a physiologically relevant context.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[1] This leads to vascular relaxation and a subsequent reduction in blood pressure.[1] Additionally, this compound has been shown to possess antioxidant properties and the ability to enhance the bioavailability of nitric oxide, a key vasodilator.[1] Its high lipophilicity allows for its retention within the vascular wall, contributing to its long-lasting effects.[4][5]
Data Presentation: Efficacy of this compound in Primary Cell Culture
The following tables summarize the quantitative data from various studies on the effects of this compound in primary cell culture experiments.
Table 1: Effects of this compound on Endothelial Cells
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Aortic Endothelial Cells | 7-ketocholesterol or TNF-α | Not specified | Not specified | Reduced intracellular reactive oxygen species (ROS) and inhibited VCAM-1 expression. | [6] |
| Human Arterial Endothelial Cells | 1 mM H₂O₂ | 1 nM, 10 nM, 100 nM | 3 hours | Potent antioxidative effect, with the greatest inhibition of 8-iso-PGF2α at 10 nM. | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide + Interferon-gamma | Not specified | Not specified | Enhanced basal nitric oxide production by endothelial nitric oxide synthase (eNOS). | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Not specified | Inhibited TNF-α-induced IL-8 expression by blocking NADPH oxidase-mediated ROS generation and subsequent AP-1 activation. | [9] |
| Immortalized Mouse Cerebral Endothelial Cells (bEND3) | Oligomeric Aβ | Not specified | Not specified | Attenuated oligomeric Aβ-induced calcium influx, superoxide anion production, and phosphorylation of ERK1/2 and cPLA₂. | [10] |
Table 2: Effects of this compound on Vascular Smooth Muscle Cells
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells | Lipopolysaccharide + Interferon-gamma | 10 µM | Not specified | Potently inhibited the induction of inducible nitric oxide synthase (iNOS) and nitric oxide production. | [8] |
| Human Coronary Smooth Muscle Cells (HCSMCs) | None | Up to 2 µM | Not specified | Dose-dependently stimulated the secretion of Vascular Endothelial Growth Factor (VEGF). | [11] |
| Rat Aortic Smooth Muscle Cells | Cyclic Mechanical Stretch | Concentration-dependent | Up to 4 hours | Inhibited cell death and the activation of JNK and p38 MAP kinases. | [12][13] |
| Guinea-pig Vascular Smooth Muscle Cells | None | Kᵢ = 153 nM | Not specified | Inhibited spontaneous contractions. | [14] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs)
This protocol is a generalized procedure for the isolation of aortic smooth muscle cells, which can be adapted based on the specific animal model.
Materials:
-
Aorta from a suitable animal model (e.g., Wistar rat)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sterile surgical instruments
-
Tissue culture flasks/plates
Procedure:
-
Aorta Excision: Aseptically excise the thoracic aorta and place it in ice-cold sterile PBS.
-
Cleaning: Carefully remove the adventitia and surrounding connective tissue under a dissecting microscope.
-
Endothelium Removal: Gently scrape the intimal surface with a scalpel blade to remove endothelial cells.
-
Enzymatic Digestion:
-
Mince the remaining medial layer into small pieces.
-
Incubate the tissue fragments in a digestion solution containing collagenase and elastase in DMEM at 37°C with gentle agitation. The exact enzyme concentrations and incubation time should be optimized.
-
-
Cell Isolation:
-
After digestion, triturate the tissue suspension gently to release the cells.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the cells.
-
-
Cell Culture:
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Protocol 2: Treatment of Primary Cells with this compound
Materials:
-
Primary cell cultures (e.g., VSMCs or Endothelial Cells)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the specified duration of the experiment (e.g., 3 hours to 24 hours).
-
Protocol 3: Measurement of Nitric Oxide (NO) Production using Griess Reaction
This protocol is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from each experimental condition.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same culture medium used for the experiment.
-
Griess Reaction:
-
Add 50 µL of each sample and standard to separate wells of a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits TNF-α-induced IL-8 expression in endothelial cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potential protective effects of this compound against cerebral ischemia-reperfusion injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Usefulness of a Novel Calcium Channel Blocker this compound in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a new calcium channel blocker, inhibits endothelial inflammatory response by reducing intracellular levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effect of a new calcium antagonist, this compound, in cultured human arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of this compound and other Ca2+-channel blockers on the induction of inducible nitric oxide synthase in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a newly developed long-acting calcium antagonist, inhibits tumor necrosis factor-alpha-induced interleukin-8 expression in endothelial cells through its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates the Oxidative and NFκB Pathways in Amyloid-β-Stimulated Cerebral Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, Not Amlodipine, Induces Secretion of Vascular Endothelial Growth Factor From Smooth Muscle Cells and Promotes Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cultured Rat Aortic Smooth Muscle Cell Death Induced by Cyclic Mechanical Stretch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits cultured rat aortic smooth muscle cell death induced by cyclic mechanical stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The actions of this compound, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and LC-MS methods for quantification of Azelnidipine in plasma
This document provides detailed application notes and protocols for the quantification of Azelnidipine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1]
Section 1: LC-MS/MS Method for this compound Quantification
Application Note
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.[2] The use of a stable isotope-labeled internal standard, such as this compound D7, is considered the gold standard in quantitative LC-MS/MS as it compensates for variations in sample preparation and matrix effects, thereby improving accuracy and precision.[1][2] The method typically employs a simple protein precipitation step for sample preparation, allowing for rapid processing, making it well-suited for supporting large-scale pharmacokinetic and toxicokinetic studies.[1][2]
The methodology relies on separating this compound from endogenous plasma components on a C18 reversed-phase column followed by detection using a tandem quadrupole mass spectrometer.[1][3] Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, which provides high selectivity and sensitivity.[1][4]
Detailed Experimental Protocol
This protocol outlines the procedure for plasma sample preparation and analysis using LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard[3]
-
This compound D7 (Internal Standard) reference standard[3]
-
HPLC-grade acetonitrile, methanol, and water[3]
-
Formic acid or Ammonium acetate (for mobile phase)[4]
-
Human plasma with K2EDTA as anticoagulant[3]
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound D7 by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create working solutions for the calibration curve.[1]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound D7 (e.g., 100 ng/mL) in acetonitrile.[2] The optimal concentration may need to be determined based on expected analyte levels.[3]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[3]
-
Add 20 µL of the this compound D7 internal standard working solution.[3]
-
Vortex the mixture for 30 seconds.[3]
-
Add 200-300 µL of cold acetonitrile to precipitate the plasma proteins.[2][3]
-
Centrifuge the tubes at high speed (e.g., 10,000-13,000 rpm) for 10 minutes at 4°C.[2][3]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[1][2]
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.[2]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: HPLC or UHPLC system[3]
-
Mobile Phase: A common mobile phase is a mixture of an organic solvent (like acetonitrile and/or methanol) and an aqueous solution containing a modifier (like 0.1% formic acid or ammonium formate/acetate).[4] For example, acetonitrile-methanol-ammonium formate with 0.1% formic acid.[4]
-
Flow Rate: Typically around 0.5 mL/min.
-
Run Time: Optimized for high-throughput, often between 3.5 to 7 minutes.[2]
-
-
Mass Spectrometry:
| Parameter | This compound | This compound D7 (IS) | Reference |
| Precursor Ion (Q1) m/z | 583.3 | 589.3 | [3] |
| Product Ion (Q3) m/z | 167.2 | 167.2 | [3] |
| Dwell Time (ms) | 200 | 200 | [3] |
| Cone Voltage (V) | 30 | 30 | [3] |
| Collision Energy (eV) | 25 | 25 | [3] |
| Note: Instrument-specific parameters like cone voltage and collision energy may require optimization.[3] |
Quantitative Data Summary
The performance of various validated LC-MS/MS methods for this compound quantification in human plasma is summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Telmisartan | Nicardipine | This compound D7 | Metoprolol |
| Linearity Range (ng/mL) | 0.0125 - 25 | 0.05 - 40 | 0.1 - 100 | LLOQ: 1.0625 |
| LLOQ (ng/mL) | 0.0125 | 0.05 | 0.1 | 1.0625 |
| Intra-assay Precision (%RSD) | 3.30 - 7.01 | < 9.5 | Not Specified | Not Specified |
| Inter-assay Precision (%RSD) | 1.78 - 8.09 | < 11.0 | Not Specified | Not Specified |
| Extraction Method | Protein Precipitation | Liquid-Liquid | Protein Precipitation | Protein Precipitation |
| Reference | [4] | [5] | [2] |
Experimental Workflow Diagram
Section 2: HPLC-UV Method for this compound Quantification
Application Note
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the estimation of this compound in human plasma.[6] This method is generally less sensitive than LC-MS/MS but can be suitable for studies where higher concentrations of the drug are expected. The procedure involves a liquid-liquid extraction (LLE) technique to isolate the analyte and internal standard from the plasma matrix.[6]
Chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer.[6][7] Quantification is performed by monitoring the UV absorbance at a specific wavelength, typically around 256 nm.[6][7] The method is validated for parameters such as linearity, precision, and accuracy to ensure its suitability for the analysis of biological fluids.[6]
Detailed Experimental Protocol
This protocol provides a general procedure for plasma sample preparation and analysis using HPLC-UV.
1. Materials and Reagents
-
This compound reference standard
-
Suitable Internal Standard (IS) (e.g., Olmesartan medoxomil was co-analyzed in one study)[6]
-
HPLC-grade acetonitrile and water[6]
-
Ortho-phosphoric acid (for pH adjustment)[6]
-
Extraction solvents (e.g., diethyl ether, cyclohexane)[5]
-
Human plasma
2. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the chosen IS in a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Take a defined volume of plasma in a centrifuge tube.
-
Add the internal standard.
-
Adjust the sample to a basic pH using a suitable solution (e.g., 0.1 M Sodium Hydroxide).[5][8]
-
Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of cyclohexane and diethyl ether).[5]
-
Vortex thoroughly to ensure efficient extraction of the analyte and IS into the organic layer.
-
Centrifuge to achieve complete phase separation.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
4. HPLC Instrumentation and Conditions
-
System: Agilent 1260 HPLC or similar[6]
-
Column: BDS Hypersil C18, 250 mm x 4.6 mm, 5 µm or similar[6]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted with ortho-phosphoric acid.[6] An alternative is Methanol:Water (75:25 v/v).[7]
-
Detector: UV Detector
-
Injection Volume: 20 µL
Quantitative Data Summary
The performance of validated HPLC-UV methods for this compound quantification is summarized below. Note the higher concentration units (µg/mL) compared to LC-MS/MS methods.
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.5 - 12 | 2 - 14 |
| LOD (µg/mL) | Not Specified | 0.12 |
| LOQ (µg/mL) | 0.5 | 0.38 |
| Retention Time (min) | 10.05 | 5.63 |
| Extraction Method | Liquid-Liquid Extraction | Not specified for plasma |
| Reference | [6] | [7] |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent this compound in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. nveo.org [nveo.org]
- 8. Determination of this compound by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Preclinical Studies with Azelnidipine for Atherosclerosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Azelnidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated vasoprotective effects beyond its primary antihypertensive action.[1][2] These effects are attributed to its anti-inflammatory, antioxidant, and endothelial function-enhancing properties, making it a promising candidate for atherosclerosis research.[3][4][5] This document provides detailed application notes and protocols for designing preclinical studies to investigate the efficacy of this compound in the context of atherosclerosis.
Mechanism of Action of this compound in Atherosclerosis
This compound's therapeutic potential in atherosclerosis stems from its multifaceted mechanism of action. Primarily, it blocks L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[6] However, its anti-atherosclerotic properties are also linked to effects independent of blood pressure reduction.[1]
Key mechanisms include:
-
Anti-inflammatory Effects: this compound has been shown to decrease levels of pro-inflammatory markers such as hsCRP, IL-6, and IL-8.[3][7] It can inhibit the differentiation and activation of macrophages, key cells in plaque formation, and reduce the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to the vessel wall.[4][8]
-
Antioxidant Properties: this compound exhibits direct antioxidant effects by scavenging free radicals and reducing oxidative stress within the vasculature.[4][9] This action helps to mitigate the oxidative modification of low-density lipoprotein (LDL), a critical step in the initiation of atherosclerosis.
-
Improved Endothelial Function: this compound enhances the bioavailability of nitric oxide (NO), a crucial vasodilator and anti-inflammatory molecule produced by endothelial cells.[6] It achieves this by increasing the expression of endothelial nitric oxide synthase (eNOS).[10] This leads to improved endothelial function and vasodilation.
Below is a diagram illustrating the proposed signaling pathways influenced by this compound in the context of atherosclerosis.
Preclinical Models for Atherosclerosis Research
The choice of an appropriate animal model is critical for the successful preclinical evaluation of this compound. Genetically modified mice are the most commonly used models due to their rapid development of atherosclerotic plaques and the availability of genetic tools.[11][12]
| Animal Model | Key Characteristics | Advantages | Disadvantages |
| Apolipoprotein E-deficient (ApoE-/-) Mice | Spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[12][13] | Robust and widely used model. Lesions develop progressively and resemble human plaques.[14] | Lipoprotein profile is VLDL/chylomicron-remnant rich, unlike human LDL-rich profile.[13] |
| Low-density Lipoprotein Receptor-deficient (LDLR-/-) Mice | Develop atherosclerosis on a high-fat, high-cholesterol diet.[12] | Lipoprotein profile is more similar to that of humans (LDL-rich). Allows for diet-induced atherosclerosis studies. | Require a specific diet to induce lesions. |
| Rabbits | Develop atherosclerotic lesions in response to a high-cholesterol diet. | Larger size allows for easier surgical manipulation and imaging. | Lesion distribution can differ from humans. Limited genetic tools available.[15] |
For studying the effects of this compound, ApoE-/- mice are a recommended model due to their consistent and spontaneous plaque development.
Experimental Design and Protocols
The following section outlines a comprehensive experimental workflow for evaluating the anti-atherosclerotic effects of this compound in ApoE-/- mice.
References
- 1. This compound has anti-atherosclerotic effects independent of its blood pressure-lowering actions in monkeys and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of this compound, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new calcium channel blocker, inhibits endothelial inflammatory response by reducing intracellular levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. This compound Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of a new calcium antagonist, this compound, in cultured human arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-acting calcium channel blocker, this compound, increases endothelial nitric oxide synthase in the brain and inhibits sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 14. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Azelnidipine's Impact on Endothelial Function
Introduction
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] Beyond its primary role in blood pressure reduction by blocking L-type calcium channels in vascular smooth muscle, this compound exhibits a range of pleiotropic effects that are beneficial for cardiovascular health.[1][2] Notably, it has been shown to improve endothelial function through various mechanisms, including antioxidant, anti-inflammatory, and nitric oxide-enhancing actions.[2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate and quantify the effects of this compound on key aspects of endothelial cell biology.
Section 1: Anti-inflammatory and Antioxidant Effects
Application Note: Endothelial inflammation is a critical early step in the pathogenesis of atherosclerosis. It is characterized by the production of reactive oxygen species (ROS) and the upregulation of vascular adhesion molecules, which facilitates the recruitment and adhesion of monocytes to the endothelium.[4] this compound has been shown to exert potent anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting key inflammatory signaling pathways.[3][4] It reduces intracellular ROS levels, suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), and consequently inhibits monocyte adhesion to endothelial cells.[4] The following protocols detail methods to assess these protective effects.
Experimental Workflow: General Overview
Caption: General experimental workflow for studying this compound's effects.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), a cell-permeable fluorescent probe.[4]
Methodology:
-
Cell Seeding: Seed human aortic endothelial cells (HAECs) or human umbilical vein endothelial cells (HUVECs) into 96-well black, clear-bottom plates and culture until confluent.
-
Probe Loading: Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Treatment: Add fresh culture medium containing the inflammatory stimulus (e.g., 7-ketocholesterol or TNF-α) with or without various concentrations of this compound (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 4-6 hours).
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the relative change in ROS production.
Protocol 2: Monocyte-Endothelial Cell Adhesion Assay
This protocol quantifies the adhesion of monocytic cells (e.g., U937) to a monolayer of activated endothelial cells.[4]
Methodology:
-
Endothelial Cell Preparation: Seed HUVECs onto 24-well plates and grow to confluence.
-
Activation and Treatment: Treat the HUVEC monolayer with an inflammatory stimulus (e.g., 10 ng/mL TNF-α) in the presence or absence of this compound for 6-24 hours.
-
Monocyte Labeling: Label U937 monocytic cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Co-culture: Wash the HUVEC monolayer gently with PBS. Add the fluorescently labeled U937 cells (e.g., 2 x 10^5 cells/well) to the HUVECs.
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for adhesion. For studies under flow conditions, use a parallel plate flow chamber with a shear stress of 1 dyn/cm².
-
Washing: Gently wash the wells three times with PBS to remove non-adherent U937 cells.
-
Quantification:
-
Microscopy: Capture images from several random fields per well using a fluorescence microscope and count the number of adherent cells.
-
Fluorometry: Lyse the cells and measure the fluorescence in the lysate using a plate reader.
-
-
Data Analysis: Express the number of adherent cells in the this compound-treated groups as a percentage of the stimulated control.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by reducing ROS and NF-κB activity.
Data Summary: Anti-inflammatory & Antioxidant Effects
| Parameter Measured | Stimulus | This compound Conc. (µM) | Result (% of Stimulated Control) | Reference |
| Intracellular ROS | 7-ketocholesterol | 10 | ~60% reduction | [4] |
| VCAM-1 Protein Expression | TNF-α | 10 | ~50% inhibition | [4] |
| VCAM-1 mRNA Expression | TNF-α | 10 | Significant inhibition | [4] |
| Monocyte Adhesion | IL-1β | 1 | ~40% reduction | |
| NF-κB (p65) Translocation | 7-ketocholesterol | 10 | Significant reduction | [4] |
Section 2: Enhancement of Nitric Oxide Bioavailability
Application Note: Endothelial nitric oxide synthase (eNOS) is a key enzyme responsible for producing nitric oxide (NO), a potent vasodilator with anti-atherosclerotic properties.[2] Reduced NO bioavailability is a hallmark of endothelial dysfunction. This compound has been shown to increase eNOS expression and enhance NO production, thereby promoting vasodilation and protecting the endothelium.[5][6]
Protocol 3: Measurement of Nitric Oxide (NO) Production via Griess Assay
This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[6][7]
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) in 24-well plates until 80-90% confluent. Treat cells with this compound (e.g., 1, 10 µM) or vehicle control in fresh medium for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Griess Reaction:
-
Pipette 50 µL of each sample and standard into a 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the nitrite concentration in the samples using the standard curve. Normalize the results to the total protein content of the cells in each well.
Protocol 4: Western Blot for eNOS Expression
This protocol quantifies the total protein levels of endothelial nitric oxide synthase (eNOS).[5]
Methodology:
-
Cell Lysis: After treatment with this compound, wash the endothelial cell monolayer with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total eNOS (1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the eNOS band intensity to the corresponding loading control.
This compound's Effect on the eNOS/NO Pathway
Caption: this compound enhances eNOS expression, leading to increased NO production.
Data Summary: Effects on NO Bioavailability
| Parameter Measured | Tissue/Cell Type | Treatment | Result | Reference |
| eNOS Expression | Rat Aorta, Heart, Brain | This compound (20 mg/kg/day) | Significantly increased | [5] |
| Basal NO Production | HUVECs | This compound (10 µM) | Enhanced | [6] |
| iNOS Expression | Vascular Smooth Muscle Cells | LPS + IFN-γ + this compound (10 µM) | Potently inhibited | [6] |
Section 3: Pro-Angiogenic Effects
Application Note: Angiogenesis, the formation of new blood vessels, is crucial for tissue repair. This compound, unlike some other calcium channel blockers, has been shown to promote endothelial tube formation.[8][9] This effect is indirect and mediated by its ability to stimulate the release of Vascular Endothelial Growth Factor (VEGF) from adjacent vascular smooth muscle cells, which then acts on endothelial cells to promote angiogenesis.[8]
Protocol 5: Endothelial Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[9]
Methodology:
-
Matrix Coating: Thaw Matrigel basement membrane matrix on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify by incubating at 37°C for 30-60 minutes.
-
Conditioned Medium (Optional): To study the indirect effect, treat human coronary smooth muscle cells (HCSMCs) with this compound (e.g., 2 µM) for 24 hours. Collect this "conditioned medium."
-
Cell Seeding: Harvest human coronary endothelial cells (HCECs) and resuspend them in the appropriate medium. Seed 1.5 x 10^4 HCECs onto the surface of the solidified Matrigel.
-
Treatment: Treat the HCECs with either:
-
Direct effect: Standard medium containing this compound.
-
Indirect effect: The conditioned medium from HCSMCs. Include appropriate controls, such as a known inhibitor of VEGF receptor (e.g., Tki).[9]
-
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope. Capture images from each well.
-
Quantification: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software (e.g., Angiogenesis Analyzer for ImageJ).
-
Data Analysis: Compare the quantitative parameters between treated and control groups.
This compound's Pro-Angiogenic Signaling Pathway
Caption: this compound induces VEGF secretion from SMCs, promoting EC tube formation.
Data Summary: Pro-Angiogenic Effects
| Parameter Measured | Cell Type | This compound Conc. (µM) | Result (% of Control) | Reference |
| VEGF Secretion | HCSMCs | 2 | ~140% increase | [8] |
| HCEC Tube Formation | HCECs | 2 | ~150% increase | [9] |
| Tube Formation (with Tki) | HCECs | 2 | Blocked (Inhibited) | [9] |
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new calcium channel blocker, inhibits endothelial inflammatory response by reducing intracellular levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-acting calcium channel blocker, this compound, increases endothelial nitric oxide synthase in the brain and inhibits sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of this compound and other Ca2+-channel blockers on the induction of inducible nitric oxide synthase in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound, Not Amlodipine, Induces Secretion of Vascular Endothelial Growth Factor From Smooth Muscle Cells and Promotes Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, Not Amlodipine, Induces Secretion of Vascular Endothelial Growth Factor From Smooth Muscle Cells and Promotes Endothelial Tube Formation | Kawamura | Cardiology Research [cardiologyres.org]
Application Notes and Protocols for Studying the Effect of Azelnidipine on Diabetic Wound Healing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Azelnidipine in promoting the healing of diabetic wounds using established animal models. The information compiled is based on peer-reviewed studies and is intended to guide researchers in designing and executing robust preclinical experiments.
Introduction
Impaired wound healing is a significant complication of diabetes mellitus, often leading to chronic ulcers and, in severe cases, amputation. The pathophysiology is complex, involving hyperglycemia-induced oxidative stress, chronic inflammation, impaired angiogenesis, and reduced nitric oxide (NO) bioavailability. This compound, a dihydropyridine calcium channel blocker, has demonstrated therapeutic effects beyond its primary antihypertensive action. Notably, its antioxidant and anti-inflammatory properties, coupled with its ability to enhance nitric oxide synthesis, make it a promising candidate for improving diabetic wound repair.[1][2][3]
Mechanism of Action in Diabetic Wound Healing
This compound's beneficial effects on diabetic wound healing are believed to be multifactorial. As a calcium channel blocker, it promotes vasodilation, which can improve blood flow to the wound site.[4][5] Beyond this, studies suggest this compound enhances wound healing by:
-
Increasing Nitric Oxide (NO) Bioavailability: Impaired wound healing in diabetes is linked to decreased NO levels. This compound has been shown to restore NO synthesis in wound tissue, which is crucial for angiogenesis and cell proliferation.[1][2]
-
Promoting Angiogenesis: this compound treatment increases the length and density of blood vessels within the wound bed, a critical step for supplying oxygen and nutrients necessary for tissue regeneration.[1][6]
-
Enhancing Collagen Deposition and Fibroblast Proliferation: It stimulates the proliferation of fibroblasts and increases the density of collagen fibers, which are essential for forming the new extracellular matrix and providing structural integrity to the healing tissue.[1][6]
-
Reducing Oxidative Stress: this compound possesses antioxidant properties, including the ability to reduce the expression of NADPH oxidase subunits, a key enzyme in superoxide production.[2][7] This helps to mitigate the damaging effects of reactive oxygen species (ROS) that are elevated in the diabetic wound environment.
-
Anti-inflammatory Effects: this compound has been noted to have anti-inflammatory properties, which can help to resolve the chronic inflammation that stalls the healing process in diabetic wounds.[8][9]
Experimental Protocols
The following protocols are compiled from various studies investigating the effects of this compound on diabetic wound healing in rat models.
Protocol 1: Induction of Diabetes Mellitus (Streptozotocin-Induced Model)
This protocol describes the induction of Type 1 diabetes, which is a common and well-established method.
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
-
Animal housing with controlled temperature and light cycle
-
Standard rat chow and water ad libitum
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 12-18 hours before STZ injection to enhance the diabetogenic effect of STZ.[10]
-
STZ Preparation: Freshly prepare a solution of STZ in cold, sterile citrate buffer. The optimal dose of STZ may require validation in your specific lab, but a single intraperitoneal (IP) injection of 55-65 mg/kg body weight is commonly used.[11][12]
-
STZ Injection: Inject the prepared STZ solution intraperitoneally. A control group should be injected with an equivalent volume of citrate buffer.
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood 72 hours post-injection and then weekly. Rats with fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and suitable for the study.[12]
-
Stabilization Period: Allow the diabetic condition to stabilize for 4-6 weeks before initiating the wound healing studies.[1][11]
Protocol 2: Full-Thickness Excisional Wounding
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric razor or depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Biopsy punch (e.g., 8-10 mm diameter) or a template for creating a 1x1 cm wound
-
Sterile gauze
-
Wound dressing (optional, depending on the study design)
Procedure:
-
Anesthesia: Anesthetize the diabetic rat using an appropriate anesthetic regimen.
-
Hair Removal: Shave the dorsal thoracic region of the rat and disinfect the skin with an antiseptic solution.
-
Wound Creation: Create a full-thickness excisional wound on the dorsum. This can be done using a sterile biopsy punch or by excising a 1x1 cm square of skin, including the panniculus carnosus.[1][11]
-
Post-Operative Care: House the rats individually after surgery to prevent them from injuring each other's wounds. Provide appropriate post-operative analgesia as per institutional guidelines.
Protocol 3: this compound Administration
This compound can be administered systemically (oral gavage) or topically.
A. Oral Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: A commonly used dose is 3 mg/kg/day.[1]
-
Administration: Administer the suspension daily via oral gavage, starting from the day of wounding and continuing until the end of the experiment. The vehicle alone should be administered to the control group.
B. Topical Administration:
-
Formulation: Prepare a gel formulation of this compound (e.g., 1% w/w) in a sterile carboxymethylcellulose (CMC) 2% gel base.[6]
-
Application: Apply a thin layer of the this compound-CMC gel to the wound bed daily. The control group should be treated with the CMC gel base alone.
Protocol 4: Assessment of Wound Healing
1. Wound Area Measurement:
-
Trace the wound margin onto a transparent sheet or capture digital images at regular intervals (e.g., days 0, 3, 7, 12, 14 post-wounding).[6]
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Determine the percentage of wound closure using the formula:
-
Wound Closure (%) = [(Initial Wound Area - Current Wound Area) / Initial Wound Area] x 100
-
2. Histopathological Analysis:
-
Tissue Collection: Euthanize the rats at predetermined time points (e.g., day 7, 14, or 21) and excise the entire wound, including a margin of surrounding healthy skin.
-
Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Stereological Analysis: Quantify parameters such as:
3. Biochemical Analysis:
-
Wound Fluid Collection: For analysis of soluble mediators, subcutaneous polyvinyl alcohol sponges can be implanted at a site separate from the excisional wound at the time of wounding. The sponges are removed after a specified period (e.g., 14 days), and the absorbed fluid is analyzed.[1]
-
Nitric Oxide (NO) Measurement: Measure the level of nitrite (a stable metabolite of NO) in the wound fluid using the Griess reagent.[1]
-
Oxidative Stress Markers: Homogenize wound tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Data Presentation
The following tables summarize quantitative data from studies on the effect of this compound on diabetic wound healing.
Table 1: Effect of Oral this compound (3 mg/kg/day) on Histological Parameters of Wound Healing in STZ-Induced Diabetic Rats
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
| Volume Density of Collagen Fibers (%) | 75.4 ± 3.2 | 58.1 ± 4.1 | 70.2 ± 3.8 |
| **Numerical Density of Fibroblasts (x10³/mm³) ** | 45.2 ± 2.9 | 28.7 ± 2.1 | 40.5 ± 2.5 |
| **Length Density of Vessels (mm/mm³) ** | 38.6 ± 2.7 | 21.3 ± 1.9 | 33.1 ± 2.4 |
| Wound Fluid Nitrite (µM) | 125.6 ± 10.1 | 78.4 ± 8.9 | 115.3 ± 9.7 |
*p < 0.05 compared to Diabetic Control. Data adapted from a representative study.[1]
Table 2: Effect of Topical this compound-CMC Gel on Stereological Parameters of Wound Healing in STZ-Induced Diabetic Rats
| Parameter | Control | CMC 2% Gel | This compound-CMC Gel |
| **Numerical Density of Fibroblasts (x10⁴/mm³) ** | 22.64 ± 1.34 | 40.80 ± 5.27 | 59.17 ± 2.69 |
| Volume Density of Collagen Bundles (%) | 53.96 ± 5.07 | 65.88 ± 2.13 | 83.1 ± 4.46 |
| Length Density of Vessels (mm/mm³) | 9.9 ± 2.49 | 18.1 ± 2.20 | 42.16 ± 5.78* |
*p < 0.001 compared to Control and CMC 2% treated groups. Data is presented as mean ± standard deviation.[6]
Visualizations
Caption: Experimental workflow for studying this compound's effect on diabetic wound healing.
Caption: Proposed signaling pathway of this compound in promoting diabetic wound healing.
References
- 1. This compound, a new calcium channel blocker, promotes skin wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound-Carboxymethylcellulose Gel on Healing of Full-Thickness Skin Wounds in Streptozotocin Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of calcium channel blockers in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of this compound-Carboxymethylcellulose Gel on Healing of Full-Thickness Skin Wounds in Streptozotocin Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents cardiac dysfunction in streptozotocin-diabetic rats by reducing intracellular calcium accumulation, oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, but not amlodipine, reduces urinary albumin excretion and carotid atherosclerosis in subjects with type 2 diabetes: blood pressure control with olmesartan and this compound in Type 2 diabetes (BOAT2 study) | springermedizin.de [springermedizin.de]
- 9. Anti-inflammatory properties of this compound, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes [jove.com]
- 11. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rat Model of Diabetic Wound Infection for the Evaluation of Topical Antimicrobial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Azelnidipine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1] To ensure the quality, efficacy, and safety of a drug product, it is crucial to assess its stability under various environmental conditions. Stability-indicating assay methods are essential for this purpose, as they can separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[1][2] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk form, developed and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The method is designed to be specific, accurate, precise, and suitable for routine quality control and stability studies.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound stability-indicating assay development.
Materials and Reagents
-
This compound API: Reference Standard
-
Methanol: HPLC Grade
-
Acetonitrile: HPLC Grade
-
Water: HPLC Grade or Milli-Q
-
Potassium Dihydrogen Phosphate (KH2PO4): AR Grade
-
Orthophosphoric Acid (OPA): AR Grade
-
Hydrochloric Acid (HCl): AR Grade
-
Sodium Hydroxide (NaOH): AR Grade
-
Hydrogen Peroxide (H2O2): 30% Solution, AR Grade
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of 10mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) and Acetonitrile in a ratio of 45:55 (v/v).[5]
-
Detection Wavelength: 257 nm.[5]
-
Column Temperature: Ambient or 30°C.[6]
-
Injection Volume: 20 µL
-
Run Time: 10 minutes.[5]
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.
-
Sample Stock Solution: Prepare a solution of this compound bulk drug in methanol at a concentration of 1000 µg/mL for forced degradation studies.
Forced Degradation (Stress) Studies
Forced degradation studies were performed on the this compound sample stock solution to evaluate the stability-indicating nature of the method.[2][7]
-
Acid Hydrolysis:
-
Take 5 mL of the sample stock solution in a flask.
-
Add 5 mL of 0.1 N HCl.[2]
-
Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute with the mobile phase to obtain a final concentration of approximately 100 µg/mL before injecting into the HPLC system.
-
-
Alkaline Hydrolysis:
-
Take 5 mL of the sample stock solution in a flask.
-
Add 5 mL of 0.1 N NaOH.[2]
-
Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 12 hours.[7]
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a 100 µg/mL solution in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to UV light (254 nm) for 12 hours.[7]
-
Prepare a 100 µg/mL sample in the mobile phase for analysis.
-
Data Summary
Forced Degradation Results
The method successfully separated the this compound peak from the peaks of degradation products generated under various stress conditions. This compound was found to be most susceptible to degradation under acidic, basic, and oxidative conditions.[2][8]
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation (Approx.) | Observations |
| Acid Hydrolysis | 0.1 N HCl | 35 min @ 70°C | 18.14% | Significant degradation observed with distinct degradant peaks.[2][4] |
| Alkaline Hydrolysis | 0.1 N NaOH | 35 min @ 70°C | 24.50% | Degradation observed, separating the drug from its degradant.[2][4] |
| Oxidative | 3% H2O2 | 24 hours @ RT | ~5-10% | Moderate degradation observed.[2] |
| Thermal | Dry Heat | 12 hours @ 80°C | Stable | No significant degradation was observed.[3][7][8] |
| Photolytic | UV Light (254 nm) | 12 hours | Stable | The drug remained stable under photolytic stress.[3][7][8] |
Note: The % degradation values are indicative and compiled from literature. Actual results may vary based on precise experimental conditions.
Method Validation Summary
The developed analytical method was validated as per ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[2][3]
| Validation Parameter | Result |
| Specificity | The method is specific, as no interference was observed from degradants at the retention time of this compound.[2][4] |
| Linearity Range | 10 - 60 µg/mL.[2] |
| Correlation Coefficient (r²) | > 0.998.[4][9] |
| Accuracy (% Recovery) | 98.7% - 100.7%.[3][5] |
| Precision (% RSD) | < 2.0%.[5] |
| Limit of Detection (LOD) | 0.689 µg/mL.[5] |
| Limit of Quantitation (LOQ) | 2.088 µg/mL.[5] |
| Robustness | The method was found to be robust against minor changes in flow rate and mobile phase composition.[2] |
Conclusion
A simple, selective, and accurate stability-indicating RP-HPLC method for this compound has been successfully developed and validated.[4] The forced degradation studies demonstrated that this compound is unstable in acidic, alkaline, and oxidative environments but stable under thermal and photolytic conditions.[8] The method effectively separates the drug from its degradation products, proving its stability-indicating capability.[1][2] All validation parameters were found to be within the acceptable limits set by ICH guidelines.[10] Therefore, this method is suitable for the routine analysis and stability testing of this compound in bulk and pharmaceutical formulations.[3]
References
- 1. turkjps.org [turkjps.org]
- 2. Stability-indicating LC Method for Quantification of this compound: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a stability-indicating HPTLC method for this compound. [wisdomlib.org]
- 4. nveo.org [nveo.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. LC-MS/MS method for this compound: development, validation, degradation. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound and Olmesartan in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Azelnidipine Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Azelnidipine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1] Its lipophilic nature makes it poorly soluble in water and aqueous buffers, which can pose significant challenges for in vitro studies.[1][2]
Q2: What are the common consequences of poor this compound solubility in in vitro assays?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation of the compound in stock solutions or culture media.
-
Inaccurate and inconsistent final drug concentrations.
-
Reduced bioavailability to cells in culture.
-
Formation of drug aggregates that may cause cytotoxicity or other artifacts.
-
Clogging of liquid handling instrumentation.
Q3: What organic solvents can be used to prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used for preparing high-concentration stock solutions for in vitro assays.[3]
Troubleshooting Guide
Issue 1: My this compound stock solution is cloudy or shows visible precipitate.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent quality may be poor.
-
Solution:
-
Ensure you are using a high-purity, anhydrous grade solvent (e.g., DMSO).
-
Gently warm the solution to 37°C to aid dissolution.
-
If precipitation persists, prepare a new stock solution at a lower concentration.
-
Consider using a different organic solvent, such as ethanol or dimethylformamide (DMF).[3]
-
Issue 2: this compound precipitates out of the aqueous buffer or cell culture medium after dilution from the stock solution.
-
Possible Cause: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. The final concentration of the organic solvent may not be sufficient to maintain the solubility of this compound.
-
Solution:
-
Reduce the final concentration of this compound: Lowering the final concentration in the aqueous medium may prevent precipitation.
-
Increase the final solvent concentration: While keeping the solvent concentration low is ideal to avoid off-target effects, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary. Always include a vehicle control with the same final solvent concentration in your experiment.
-
Use a pre-warmed aqueous medium: Adding the this compound stock solution to a pre-warmed (37°C) aqueous medium can sometimes prevent immediate precipitation.
-
Employ solubility enhancers: Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween 80.[4] These can form complexes with this compound, increasing its aqueous solubility.
-
Prepare a solid dispersion: For more advanced applications, creating a solid dispersion of this compound in a hydrophilic polymer can significantly enhance its aqueous solubility.[5][6]
-
Issue 3: I am observing high variability in my experimental results between different batches of this compound solution.
-
Possible Cause: Inconsistent solubilization or precipitation of this compound can lead to variations in the actual concentration of the drug in the assay.
-
Solution:
-
Standardize your solubilization protocol: Ensure that the same procedure for preparing and diluting the this compound solution is followed every time.
-
Visually inspect for precipitation: Before adding the final diluted solution to your assay, carefully inspect it for any signs of precipitation. Centrifuge the solution at low speed to pellet any precipitate if necessary.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions, as this compound may precipitate over time. It is not recommended to store aqueous solutions of this compound for more than one day.[3]
-
Verify the concentration: If possible, use an analytical method like HPLC to confirm the concentration of this compound in your final working solution.
-
Quantitative Data Summary
For researchers preparing stock solutions, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [3][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][7] |
| Ethanol | ~15 mg/mL | [3][7] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3][8] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if needed.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous medium to achieve the final desired concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.5%) and is consistent across all experimental conditions, including the vehicle control.
-
Vortex briefly after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the in vitro assay.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's mechanism of action on L-type calcium channels.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing this compound's aqueous solubility via solvent evaporation. [wisdomlib.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. iajps.com [iajps.com]
Optimizing Azelnidipine Concentration for Cell-Based Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Azelnidipine concentration in cell-based experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cell culture?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. Generally, concentrations ranging from the nanomolar (nM) to the micromolar (µM) scale have been reported to elicit cellular responses. For instance, a concentration of 10 nM has been shown to have a significant antioxidant effect in human arterial endothelial cells.[1] In contrast, studies on esophageal squamous cell carcinoma (ESCC) have utilized concentrations up to 10 µM to inhibit cell proliferation.[2][3] For experiments involving THP-1 macrophages, a concentration of 10 µM has been used to study its effects on cell differentiation and activation.[4][5]
Q2: How does this compound exert its effects on cells?
A2: this compound is a dihydropyridine calcium channel blocker that primarily functions by inhibiting the influx of calcium ions through L-type calcium channels in the cell membrane.[6][7] This reduction in intracellular calcium levels leads to the relaxation of vascular smooth muscle cells, which is its primary mechanism of action in treating hypertension.[6] Beyond its role as a calcium channel blocker, this compound has been shown to possess antioxidant and anti-inflammatory properties.[1][8] It can also modulate signaling pathways, such as the MEK/ERK and NF-κB pathways, which are involved in cell proliferation and inflammation.[2][9]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound has been demonstrated to influence several critical intracellular signaling pathways:
-
MEK/ERK Pathway: In esophageal squamous cell carcinoma cells, this compound has been shown to inhibit the MEK1/2-ERK1/2 signaling pathway, which is crucial for cell proliferation.[2][10][11]
-
NF-κB Pathway: this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, in cerebral endothelial cells.[9]
-
Calcium Signaling: As a calcium channel blocker, its primary effect is on pathways regulated by intracellular calcium concentration.[6][7]
Troubleshooting Guide
Q1: I am not observing the expected effect of this compound on my cells. What could be the issue?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Concentration Optimization: The effective concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line.
-
Solvent Concentration: this compound is often dissolved in DMSO.[11] Ensure that the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.1%, as higher concentrations can affect cell viability and experimental outcomes.
-
Drug Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure its potency.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may not respond as expected.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A2: Unexplained cytotoxicity can be a concern. Here are some potential causes and solutions:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. Perform a thorough dose-response analysis starting from very low concentrations (e.g., in the low nM range) to determine the IC50 value for your cells.
-
Off-Target Effects: At higher concentrations, drugs can have off-target effects. If possible, try to correlate the observed cell death with a known mechanism of action, such as apoptosis or necrosis, using appropriate assays.
-
Purity of the Compound: Ensure the purity of your this compound compound, as impurities could contribute to cytotoxicity.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory concentrations (IC50) of this compound in various cell-based assays as reported in the literature.
| Cell Line | Assay | Effective Concentration / IC50 | Reference(s) |
| Human Arterial Endothelial Cells | Antioxidant Effect | 10 nM | [1] |
| Esophageal Squamous Carcinoma (KYSE150) | Proliferation Inhibition | ~10 µM (66.43% inhibition) | [2] |
| Esophageal Squamous Carcinoma (KYSE450) | Proliferation Inhibition | ~10 µM (36.05% inhibition) | [2] |
| THP-1 Macrophages | Differentiation/Activation | 10 µM | [4][5] |
| Guinea-pig Vascular Smooth Muscle Cells | Inhibition of Contractions | Ki = 153 nM | [7][12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of MCP-1 | 10 nM | |
| Human Mononuclear Leukocytes | Inhibition of IL-8 | 100 nM | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cells after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot for MEK/ERK Pathway Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation in the MEK/ERK pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. This compound, a new calcium channel blocker, inhibits endothelial inflammatory response by reducing intracellular levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. bms.kr [bms.kr]
- 6. This compound Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. This compound, a newly developed long-acting calcium antagonist, inhibits tumor necrosis factor-alpha-induced interleukin-8 expression in endothelial cells through its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting variability in Azelnidipine's hypotensive effect in animal studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Azelnidipine in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected experimental outcomes related to the variability in this compound's hypotensive effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its hypotensive effect?
This compound is a third-generation dihydropyridine calcium channel blocker.[1] Its primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, leading to vascular relaxation (vasodilation) and a subsequent reduction in blood pressure.[2] A key feature of this compound is its gradual onset and long-lasting action, which helps to avoid reflex tachycardia (a sudden increase in heart rate) often seen with other vasodilators.
Q2: We are observing significant variability in the hypotensive response to this compound between individual animals of the same species and strain. What are the potential causes?
Variability in drug response is a common challenge in animal studies. For this compound, several factors could be at play:
-
Genetic Differences: Even within the same strain, minor genetic variations can influence drug metabolism and receptor sensitivity.
-
Physiological State: Factors such as stress, hydration status, and underlying health conditions can significantly impact an animal's blood pressure and its response to antihypertensive drugs.
-
Metabolic Differences: The expression and activity of metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes like CYP3A4 which metabolizes this compound, can vary between individual animals, leading to differences in drug clearance and exposure.[3][4][5]
-
Experimental Technique: Inconsistent drug administration, inaccurate blood pressure measurements, and variations in handling can all introduce variability.
Q3: Can the route of administration (oral vs. intravenous) influence the hypotensive effect of this compound?
Yes, the route of administration can significantly impact the onset, magnitude, and duration of this compound's hypotensive effect.
-
Oral Administration: Oral dosing leads to a slower onset of action as the drug needs to be absorbed from the gastrointestinal tract and undergo first-pass metabolism. The bioavailability of orally administered this compound can be influenced by the formulation and the physiological state of the GI tract.
-
Intravenous (IV) Administration: IV injection results in a more rapid and predictable onset of the hypotensive effect as it bypasses absorption and first-pass metabolism, delivering the drug directly into the systemic circulation.[6] Studies in dogs have shown that intravenously administered this compound produces a long-lasting blood pressure reduction with a slower onset compared to amlodipine.[7]
Q4: We are not observing the expected level of hypotension at a previously reported effective dose. What should we investigate?
Several factors could contribute to a less-than-expected hypotensive response:
-
Dose Calculation and Preparation: Double-check all dose calculations, stock solution concentrations, and dilutions. Ensure the drug is completely dissolved in the vehicle.
-
Drug Formulation and Vehicle: The choice of vehicle can significantly affect the solubility and bioavailability of this compound, especially for oral administration.[8][9] Consider if the vehicle used is appropriate and consistent with previous studies.
-
Animal Strain and Species: Different animal species and even strains within a species can exhibit varying sensitivities to this compound.[10][11] For instance, the effective dose in rats may not be directly translatable to dogs.
-
Metabolism: Rapid metabolism of this compound in the specific animal model could lead to lower plasma concentrations and a reduced effect. Species differences in CYP enzyme activity are a critical consideration.[3][4][5][12][13]
Q5: Can this compound affect heart rate in animal models?
Unlike some other dihydropyridine calcium channel blockers, this compound is known for causing minimal to no reflex tachycardia.[1] In fact, some studies in anesthetized dogs have shown that this compound may slightly decrease heart rate at higher doses.[7] This effect is attributed to its slow onset of action and a greater intrinsic negative chronotropic action compared to drugs like amlodipine.[7]
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings Within the Same Treatment Group
-
Symptoms: Inconsistent and widely scattered blood pressure measurements among animals receiving the same dose of this compound.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Oral Gavage: Ensure consistent technique and volume for all animals. Verify proper placement of the gavage needle to avoid accidental administration into the lungs. - Intravenous Injection: Administer at a consistent rate. Ensure the full dose is delivered and there is no leakage at the injection site. |
| Variable Animal Stress Levels | - Acclimate animals to the experimental procedures, including handling and blood pressure measurement techniques, for a sufficient period before the study begins.[14] - Maintain a quiet and controlled experimental environment to minimize stress-induced blood pressure fluctuations.[15] |
| Inaccurate Blood Pressure Measurement | - Tail-Cuff Method (Rats): Ensure proper cuff size and placement. Maintain a consistent and appropriate tail temperature to ensure adequate blood flow for accurate readings.[14] Use a validated and calibrated system.[16] - Direct Arterial Cannulation: Ensure the catheter is patent and free of air bubbles. Use a calibrated pressure transducer. |
| Physiological Differences | - Randomize animals to treatment groups to distribute any inherent biological variability. - Ensure all animals are of a similar age and weight, and are free from any underlying health conditions. |
Issue 2: Unexpected Lack of Hypotensive Effect
-
Symptoms: No significant decrease in blood pressure is observed after administering a dose of this compound that was expected to be effective.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Drug Formulation/Solubility Issues | - Verify the solubility of this compound in the chosen vehicle. This compound is poorly soluble in water.[9] - Consider using a different vehicle or formulation to improve bioavailability. Formulations like solid lipid nanoparticles have been shown to enhance its bioavailability.[8] - Ensure the drug solution is homogenous and the correct concentration. |
| Incorrect Dosing | - Meticulously re-calculate the dose based on the most recent body weights of the animals. - Verify the concentration of the stock solution. |
| Rapid Drug Metabolism | - Investigate the metabolic profile of this compound in the specific animal species and strain being used. Species differences in CYP450 enzymes can lead to rapid clearance.[3][4][5][12][13] - Consider measuring plasma drug concentrations to correlate with the observed pharmacodynamic effect. |
| Animal Model Resistance | - Review the literature for the responsiveness of the chosen animal model to calcium channel blockers. Some hypertensive models may be less responsive to this class of drugs.[10][11][17] |
Quantitative Data Summary
Table 1: Dose-Dependent Hypotensive Effect of this compound in Different Animal Models
| Animal Model | Route of Administration | Dose | Change in Blood Pressure | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRsp) | Oral | 3 mg/kg/day | No significant decrease | [6] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRsp) | Oral | 10 mg/kg/day | Significant decrease | [6][18] |
| Anesthetized Dogs | Intravenous | 10, 20, 70 µg/kg (cumulative) | Dose-related decrease | [19] |
| Anesthetized Dogs | Intravenous | 0.1, 0.3 mg/kg | Significant decrease in diastolic blood pressure | [20] |
| Wistar Kyoto Rats | Intravenous | 100 µg/kg bolus followed by 300 µg/kg/h infusion | Significant reduction in the range of the arterial pressure response | [21] |
Table 2: Comparison of this compound and Other Calcium Channel Blockers on Heart Rate
| Animal Model | Drug | Dose | Effect on Heart Rate | Reference |
| Anesthetized Dogs | This compound | Lower doses | Hardly affected | [7] |
| Anesthetized Dogs | This compound | Higher doses | Decreased | [7] |
| Anesthetized Dogs | Amlodipine | High dose | Increased (tachycardia) | [19] |
| Anesthetized Dogs | Nicardipine | - | Increased heart rate and renal sympathetic nerve activity | [6] |
Experimental Protocols
Protocol 1: Measurement of Blood Pressure in Conscious Rats using the Tail-Cuff Method
This protocol is a non-invasive method for determining systolic blood pressure.[16][22]
Materials:
-
Rat restrainer
-
Tail-cuff system with a pneumatic pulse sensor and an occlusion cuff
-
Heating platform or lamp to warm the tail
-
Data acquisition system
Procedure:
-
Acclimation: Acclimate the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced hypertension.
-
Warming: Place the rat on a heating platform or use a lamp to warm the tail to approximately 32-34°C. This is crucial for detecting the tail pulse.
-
Positioning: Place the rat in the restrainer. Secure the tail and place the occlusion cuff and the pulse sensor proximally on the tail.
-
Measurement:
-
Inflate the occlusion cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to stop blood flow.
-
Gradually deflate the cuff at a constant rate.
-
The data acquisition system will record the pressure at which the pulse reappears distal to the cuff. This pressure corresponds to the systolic blood pressure.
-
-
Data Collection: Repeat the measurement several times for each animal and average the consistent readings to obtain a reliable value.
Protocol 2: Intravenous Administration of this compound in Dogs
This protocol outlines the procedure for administering a drug intravenously.
Materials:
-
This compound solution of the desired concentration
-
Sterile syringes and needles
-
Intravenous catheter
-
Clippers and antiseptic solution
-
Tourniquet
Procedure:
-
Preparation: Shave and aseptically prepare the skin over the selected vein (e.g., cephalic or saphenous vein).
-
Catheter Placement: Place an intravenous catheter into the vein and secure it.[23] Flush the catheter with sterile saline to ensure it is patent.
-
Drug Administration:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Connect the syringe to the catheter port.
-
Administer the drug slowly and at a consistent rate. Rapid injection can sometimes cause a transient, paradoxical increase in blood pressure.[15]
-
-
Monitoring: Closely monitor the animal for any adverse reactions during and after the injection.
-
Post-Administration: Flush the catheter with sterile saline to ensure the entire dose has been delivered.
Visualizations
Caption: this compound's hypotensive signaling pathway.
Caption: General experimental workflow for assessing this compound's hypotensive effect.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actions of this compound, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronotropic effects of this compound, a slow- and long-acting dihydropyridine-type calcium channel blocker, in anesthetized dogs: a comparison with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. research.rug.nl [research.rug.nl]
- 14. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Renoprotective effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular effects of this compound in comparison with those of amlodipine assessed in the halothane-anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound, a dihydropyridine calcium antagonist, on myocardial stunning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acute effects of intravenous nifedipine or this compound on open-loop baroreflex static characteristics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Azelnidipine in Stock Solutions and Experimental Media
For researchers, scientists, and drug development professionals utilizing Azelnidipine, ensuring its stability in stock solutions and experimental media is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is recommended.
Q2: How should this compound stock solutions be stored for maximum stability?
A2: this compound stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C for long-term stability.[2] When stored as a solid, this compound is stable for at least four years at -20°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound.[1] To troubleshoot this, consider the following:
-
Pre-warm the media: Ensure your experimental medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Rapid mixing: Add the DMSO stock solution directly to the media while vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations of this compound that can lead to precipitation.
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Increase the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Increasing the final DMSO concentration in your media can help maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: What are the primary degradation pathways for this compound?
A4: this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] Hydrolysis of the ester groups is a major degradation pathway, and the rate of hydrolysis is dependent on pH and temperature.[3][4] It is more susceptible to degradation in acidic conditions compared to alkaline conditions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Solvent has absorbed moisture. | Use fresh, anhydrous DMSO to prepare stock solutions.[2] |
| Improper storage. | Store stock solutions at -20°C or -80°C in tightly sealed vials.[2] | |
| Precipitation in Experimental Media | Poor aqueous solubility. | Follow the dilution protocol outlined in the FAQs. Consider using a lower final concentration or a slightly higher final DMSO concentration (ensure cell line tolerance). |
| Interaction with media components. | While specific interactions with DMEM or RPMI components are not extensively documented, high concentrations of salts or proteins in the media could potentially reduce solubility. Ensure media is properly prepared and filtered. | |
| Inconsistent Experimental Results | Degradation of this compound. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted aqueous solutions for more than one day.[1] Protect solutions from light and extreme temperatures. |
| Inaccurate concentration of stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC. |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by the solvent, pH, and temperature. The following tables summarize its solubility and degradation under various conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~15 mg/mL | [1] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Table 2: Summary of this compound Degradation under Forced Degradation Conditions
| Condition | % Degradation | Reference |
| Acidic (0.1 N HCl at 70°C for 35 min) | 18.14% | [3] |
| Alkaline (0.1 N NaOH at 70°C for 35 min) | Significant degradation | [3] |
| Oxidative (3% H₂O₂ at room temperature for 24h) | Significant degradation | [3] |
| Wet Heat (Reflux in water at 70°C for 8h) | 23.26% | [3] |
| Thermal (80°C for 30 min) | Stable | [5] |
| Photolytic (Sunlight for 48-72h) | Stable | [5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 582.65 g/mol . For 1 mL of a 10 mM stock solution, you will need 5.83 mg. b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the required volume of anhydrous DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) sterile cell culture medium (e.g., DMEM or RPMI-1640).
-
Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. c. In a sterile tube, add the calculated volume of the pre-warmed cell culture medium. d. While vortexing the medium at a medium speed, add the calculated volume of the this compound stock solution dropwise to the center of the vortex. e. Continue vortexing for another 10-15 seconds to ensure complete mixing. f. Use the freshly prepared working solution immediately for your experiments.
Visualizations
This compound Mechanism of Action: L-type Calcium Channel Blockade
References
- 1. turkjps.org [turkjps.org]
- 2. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound and Olmesartan in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating LC Method for Quantification of this compound: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
Technical Support Center: Overcoming Challenges in the Long-Term Administration of Azelnidipine to Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of Azelnidipine in rodent models. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for oral gavage in rodents?
A1: this compound is sparingly soluble in aqueous solutions.[1] The most commonly reported vehicle for oral administration in rodent studies is a suspension in carboxymethylcellulose (CMC). A 0.3% to 1% CMC solution in sterile water is typically used.[2][3] It is crucial to ensure the suspension is homogenous before each administration.
Q2: What are the typical dosages of this compound used in long-term rodent studies?
A2: Dosages in published studies vary depending on the rodent model and the research question. Common oral dosages for rats range from 3 mg/kg/day to 10 mg/kg/day.[2][4][5] Lower, non-hypotensive doses (e.g., 3 mg/kg/day) have been used to investigate effects independent of blood pressure reduction.[2] Higher doses (e.g., 10 mg/kg/day) are often used in hypertension models.[4][5]
Q3: Can this compound be administered in the drinking water or feed for long-term studies?
A3: While administration in drinking water or feed can reduce the stress associated with repeated oral gavage, there are challenges to consider.[6] this compound is susceptible to degradation in acidic conditions.[7] The stability of this compound in drinking water over several days, which may be acidified for microbiological control, has not been extensively reported. For administration in feed, the compound's palatability may affect food consumption and, therefore, the actual dose received by the animal.[8] It is recommended to conduct a pilot study to assess the stability and palatability of the this compound formulation in the chosen medium.
Q4: What are the potential complications of long-term oral gavage with this compound?
A4: Long-term daily oral gavage can lead to several complications, including stress to the animal, esophageal or gastric injury, and aspiration pneumonia.[9][10] These issues can introduce variability into the study and affect animal welfare. Using proper restraint techniques, correct gavage needle size, and ensuring the procedure is performed by a trained and experienced technician can minimize these risks.[11]
Q5: How should I monitor the health of rodents during long-term this compound administration?
A5: Regular monitoring of animal health is critical. This should include daily observation for signs of distress, such as changes in posture, activity, or grooming.[12] Body weight and food and water consumption should be recorded at least weekly.[10] Depending on the study's objectives, periodic monitoring of cardiovascular parameters like blood pressure and heart rate may be necessary.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term administration of this compound to rodents.
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Action |
| Inaccurate Dosing | Ensure the this compound suspension is homogenous before each gavage. Use a calibrated pipette or syringe for accurate volume measurement. Recalculate the dose based on the most recent body weight. |
| Animal Stress | Handle animals gently and habituate them to the procedure before the study begins. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.[6] |
| Vehicle Effects | Run a control group that receives only the vehicle to distinguish the effects of this compound from those of the administration medium. |
| Compound Degradation | Prepare this compound suspensions fresh daily, as its stability in an aqueous vehicle over extended periods is not well-documented.[2] this compound is sensitive to acidic conditions.[7] |
Issue 2: Animal Health Complications
| Observation | Possible Cause | Troubleshooting Action |
| Weight Loss or Reduced Food Intake | This could be due to stress from the gavage procedure, or potential side effects of the drug.[14] | Monitor food intake and body weight more frequently. Ensure proper gavage technique to minimize stress. If weight loss is significant, consult with a veterinarian. |
| Signs of Respiratory Distress (e.g., clicking, labored breathing) | Aspiration of the gavage solution into the lungs. | This is a serious complication. The animal should be immediately monitored by a veterinarian. Review and refine the gavage technique to prevent future occurrences. Ensure the gavage needle is correctly placed in the esophagus.[11] |
| Lethargy or Hunched Posture | Could indicate pain or distress from the procedure or an adverse drug reaction.[12] | Evaluate the animal's overall health. If signs persist, consider reducing the dosing frequency or temporarily pausing the administration after consulting with a veterinarian. |
Quantitative Data Summary
The following tables summarize typical dosages and their reported effects in long-term studies with this compound in rodents.
Table 1: Oral Administration of this compound in Rats
| Rat Model | Dosage | Duration | Key Findings | Reference(s) |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRsp) | 3 mg/kg/day | 10 days | Did not significantly decrease blood pressure. | [4] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRsp) | 10 mg/kg/day | 10 days | Significantly decreased blood pressure. | [4] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRsp) | 10 mg/kg/day | 12 weeks | Significantly reduced systolic blood pressure and urinary protein excretion. | [5] |
| Sprague-Dawley Rats (Cerebral Ischemia Model) | 3 mg/kg/day | 7 days (pretreatment) | Provided neuroprotective effects independent of blood pressure reduction. | [2] |
| Angiotensin II Infusion Rats | 3 mg/kg/day | 14 days | Improved renal microcirculation and reduced tubulointerstitial injury. | [15] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage of this compound in a Rat Hypertension Model
This protocol is a generalized procedure based on methodologies reported in the literature.[4][5]
1. Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Sterile water for injection
-
Weighing scale
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes (1 mL or 3 mL)
-
Rodent animal model (e.g., Spontaneously Hypertensive Rats)
2. Vehicle Preparation (0.5% CMC):
-
Weigh 0.5 g of CMC powder.
-
Gradually add the CMC powder to 100 mL of sterile water while continuously stirring to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
3. This compound Suspension Preparation (for a 5 mg/mL concentration):
-
Calculate the required amount of this compound based on the number of animals and the dosage.
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the 0.5% CMC vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the final desired concentration.
-
Stir the suspension continuously on a stir plate to maintain homogeneity.
4. Animal Dosing Procedure:
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[11]
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).[11]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
5. Long-Term Administration Schedule:
-
Administer this compound or vehicle once daily at the same time each day for the duration of the study (e.g., 4-12 weeks).
6. Monitoring:
-
Record body weight and general health observations daily for the first week and at least weekly thereafter.
-
Monitor food and water intake.
-
Measure blood pressure and heart rate at regular intervals as required by the study design.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Long-Term this compound Administration
Caption: Workflow for a typical long-term rodent study.
Troubleshooting Logic for Oral Gavage Complications
Caption: Troubleshooting oral gavage complications.
References
- 1. iajps.com [iajps.com]
- 2. Potential protective effects of this compound against cerebral ischemia-reperfusion injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renoprotective effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 9. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. staff.flinders.edu.au [staff.flinders.edu.au]
- 13. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation [mdpi.com]
- 14. daily oral gavage: Topics by Science.gov [science.gov]
- 15. This compound exerts renoprotective effects by improvement of renal microcirculation in angiotensin II infusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Detecting Azelnidipine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Azelnidipine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent methods for the quantification of this compound in various matrices, including bulk drugs, pharmaceutical formulations, and biological fluids, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] UV-Visible Spectroscopy is also used for simpler applications.[3]
Q2: What is the typical metabolic pathway for this compound?
A2: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[4][5] It undergoes extensive first-pass metabolism.[5] Current literature indicates that this compound does not have any active metabolites.[4][5] One of the main metabolites identified is an aromatized form, sometimes referred to as M-1.[6]
Q3: What are the key validation parameters to consider when developing an analytical method for this compound?
A3: According to ICH Q2 (R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
Q4: Are there any known stability issues with this compound during analysis?
A4: Yes, this compound is susceptible to degradation under certain stress conditions. It has been shown to degrade in acidic, alkaline, and oxidative environments.[9][10] Therefore, it is crucial to handle samples appropriately and consider these instabilities during method development and validation.
Troubleshooting Guides
HPLC & LC-MS/MS Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For this compound, slightly acidic conditions (e.g., pH 3.0-3.5) are often used.[1][10] |
| Column degradation or contamination. | Use a guard column, flush the column with a strong solvent, or replace the column if necessary. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal detection wavelength (HPLC-UV). | Determine the absorption maximum (λmax) of this compound, which is typically around 254-257 nm.[3] |
| Ion suppression (LC-MS/MS). | Modify the chromatographic conditions to separate this compound from interfering matrix components. Optimize sample preparation to remove matrix components. Infuse the internal standard post-column to assess ion suppression zones.[11] | |
| Inefficient ionization (LC-MS/MS). | Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).[6][12] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing of the mobile phase and degas it before use. |
| Temperature variations. | Use a column oven to maintain a consistent temperature.[12] | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Low Recovery during Sample Preparation | Inefficient extraction from the matrix (e.g., plasma). | Optimize the extraction solvent and pH. Protein precipitation with acetonitrile or methanol is a common and effective method for plasma samples.[6][13] Solid-phase extraction (SPE) can also be employed for cleaner extracts. |
| Analyte degradation during sample processing. | Keep samples on ice and process them quickly. Use antioxidants if oxidative degradation is a concern. | |
| Internal Standard Signal Issues (LC-MS/MS) | Isotopic instability (H/D exchange) of deuterated internal standards. | Use internal standards with deuterium labels on stable positions (e.g., aromatic rings). Avoid protic solvents for reconstitution and storage if possible.[11] |
| Chromatographic separation from the analyte. | The "deuterium isotope effect" can cause a slight retention time shift. Ensure this does not place the internal standard in a region of high ion suppression.[11] |
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 [9] | Method 2 [7] | Method 3 [2] | Method 4 [10] |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | C18 column | Luna C18 (150 x 4.6 mm, 5 µm) | C18 column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (75:25 v/v) | Acetonitrile: Phosphate Buffer (70:30 v/v) | Acetonitrile: Water (90:10 v/v) | Phosphate buffer (pH 3.0): Methanol (10:90 v/v) |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 256 nm | 254 nm | 255 nm | 256 nm |
| Linearity Range | 2-14 µg/mL | 10-200 µg/mL | 10-50 µg/mL | 10-60 µg/mL |
| LOD | 0.12 µg/mL | 0.2 µg/mL | 1.73 µg/mL | - |
| LOQ | 0.38 µg/mL | 0.637 µg/mL | - | - |
Table 2: LC-MS/MS Method Parameters for this compound Analysis in Human Plasma
| Parameter | Method 1 [6] | Method 2 [14] | Method 3 [12] |
| Column | C18 | C18 | Hypurity C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Methanol-Ammonium formate with 0.1% Formic acid | 20 mM Ammonium acetate-Methanol-Formic acid (25:75:0.5 v/v) | Acetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid) (80:20 v/v) |
| Flow Rate | - | - | 1.0 mL/min |
| Ionization Mode | ESI (+) | ESI | ESI (+) |
| MRM Transition (m/z) | 583.3 → 167.2 | - | 583.3 → 167.2 |
| Linearity Range | 0.0125-25 ng/mL | 0.05-40 ng/mL | - |
| LLOQ | 0.0125 ng/mL | 0.05 ng/mL | - |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound in Bulk Drug[10]
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol: Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 256 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 2-14 µg/mL).
-
-
Analysis:
-
Inject the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Protocol 2: LC-MS/MS Method for this compound in Human Plasma[7][14]
-
Sample Preparation (Protein Precipitation):
-
To 100-200 µL of human plasma, add an appropriate volume of internal standard working solution (e.g., this compound-d7).
-
Add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and/or methanol with an aqueous component containing a modifier like ammonium formate or formic acid.[6][12]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualizations
Caption: this compound Metabolism Pathway.
References
- 1. [PDF] SIMPLE VALIDATION OF this compound BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent this compound in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound and Olmesartan in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. Stability-indicating LC Method for Quantification of this compound: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of this compound in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reflex Tachycardia with Calcium Channel Blockers in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing reflex tachycardia observed in animal models treated with calcium channel blockers (CCBs).
Frequently Asked Questions (FAQs)
Q1: What is reflex tachycardia and why does it occur with calcium channel blocker (CCB) administration in animal models?
A1: Reflex tachycardia is a compensatory increase in heart rate in response to a drop in blood pressure (hypotension). Dihydropyridine CCBs, such as nifedipine and amlodipine, are potent vasodilators that relax arterial smooth muscle, leading to a decrease in systemic vascular resistance and, consequently, a fall in blood pressure.[1][2] This drop in blood pressure is detected by baroreceptors, specialized stretch-sensitive neurons located in the aortic arch and carotid sinuses.[3][4][5] In response to reduced arterial stretch, these baroreceptors decrease their firing rate to the medulla oblongata in the brainstem.[3][4] This signals the autonomic nervous system to increase sympathetic outflow and decrease parasympathetic (vagal) outflow to the heart.[3][4] The net result is an increase in heart rate (positive chronotropy) and cardiac contractility (positive inotropy) as the body attempts to restore normal blood pressure.[1]
Q2: Which types of CCBs are most likely to induce reflex tachycardia?
A2: Dihydropyridine CCBs are most commonly associated with reflex tachycardia due to their high selectivity for vascular smooth muscle and potent vasodilatory effects.[1][2] Non-dihydropyridine CCBs, such as verapamil and diltiazem, have more direct depressant effects on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, which helps to counteract the reflex increase in heart rate.[2][6] Therefore, they are less likely to cause significant reflex tachycardia.
Q3: What are the primary strategies to mitigate reflex tachycardia in animal models treated with CCBs?
A3: The primary strategies include:
-
Co-administration with a beta-blocker: Beta-blockers, such as propranolol, directly block the effects of the sympathetic nervous system on the heart, thereby preventing the increase in heart rate.[7]
-
Using long-acting CCB formulations: Extended-release formulations of CCBs, like nifedipine GITS, cause a more gradual and sustained reduction in blood pressure, which minimizes the abrupt drop that triggers a strong baroreceptor reflex.[7][8][9]
-
Dose optimization: Using the lowest effective dose of the CCB can help to minimize the hypotensive effect and subsequent reflex tachycardia.[7]
-
Choice of CCB: Newer generation dihydropyridines, such as cilnidipine (an L/N-type CCB), have been shown to suppress reflex tachycardia more effectively than traditional L-type CCBs like nifedipine.[10][11]
Q4: How does the choice of animal model (e.g., rat vs. dog) influence the presentation of reflex tachycardia?
A4: The magnitude of reflex tachycardia can vary between species. For instance, conscious dogs have been shown to exhibit a pronounced reflex tachycardia in response to dihydropyridine CCBs.[5][12] While rats also demonstrate this reflex, the specifics of the response, including the dose-dependency and the efficacy of mitigation strategies, can differ.[13][14] Therefore, it is crucial to consider species-specific cardiovascular physiology when designing and interpreting experiments.
Troubleshooting Guides
Issue 1: More pronounced reflex tachycardia than anticipated.
| Possible Cause | Troubleshooting Steps |
| Rapid drug administration: | For intravenous administration, reduce the infusion rate to allow for a more gradual onset of vasodilation. For oral administration, consider using a slower-release formulation if available. |
| High dose of CCB: | Perform a dose-response study to identify the minimal effective dose that achieves the desired blood pressure reduction without causing excessive reflex tachycardia.[15] |
| Animal stress: | Ensure animals are properly acclimated to the experimental environment and handling procedures to minimize stress-induced sympathetic activation, which can exacerbate tachycardia.[16] |
| Choice of anesthetic: | In anesthetized models, the choice of anesthetic can influence cardiovascular reflexes. For example, pentobarbital anesthesia can suppress the reflex tachycardia observed in conscious animals.[5][10] Review the literature for the most appropriate anesthetic for your specific study. |
Issue 2: Absence or blunted reflex tachycardia.
| Possible Cause | Troubleshooting Steps |
| Direct cardiac effects of the CCB: | At high concentrations, some dihydropyridines may lose their vascular selectivity and exert direct negative chronotropic effects on the heart.[17] Consider reducing the dose. |
| Central nervous system effects: | Intracerebroventricular administration of nifedipine in rats has been shown to cause bradycardia, suggesting a central mechanism that can counteract the peripheral reflex.[9] Consider the route of administration and potential for central nervous system penetration. |
| Underlying cardiovascular pathology: | In animal models with pre-existing cardiac dysfunction, the heart may not be able to mount a robust tachycardic response. Thoroughly characterize the baseline cardiovascular health of your animal model. |
| Technical issues with monitoring equipment: | Ensure that heart rate monitoring equipment (e.g., telemetry, ECG) is functioning correctly and properly calibrated.[18] |
Issue 3: Inconsistent or highly variable reflex tachycardia between animals.
| Possible Cause | Troubleshooting Steps |
| Genetic variability within the animal strain: | Different strains of rats (e.g., Wistar vs. Spontaneously Hypertensive Rats) can exhibit different cardiovascular responses to drugs.[14] Ensure you are using a consistent and well-characterized animal strain. |
| Variations in drug metabolism: | Individual differences in drug metabolism can lead to variable plasma concentrations of the CCB. Consider measuring plasma drug levels to correlate with the observed hemodynamic effects. |
| Inconsistent experimental conditions: | Ensure that all experimental parameters, including animal handling, dosing procedures, and environmental conditions (e.g., temperature, noise), are kept as consistent as possible across all animals. |
Data Presentation
Table 1: Dose-Dependent Effects of Nifedipine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Rats.
| Nifedipine Dose (i.v.) | Maximal MAP Reduction (%) | Observation | Reference |
| 15 µg/kg | 9% (Control Rats) | Tachycardia observed. | [14] |
| 15 µg/kg | 32% (Neurogenic Hypertensive Rats) | No change in baseline high heart rate. | [14] |
| 15 µg/kg | 37% (Renovascular Hypertensive Rats) | Tachycardia observed. | [14] |
Table 2: Comparative Effects of Different CCBs on Heart Rate in Conscious Dogs.
| CCB (equihypotensive doses) | Change in Heart Rate | Observation | Reference |
| Nifedipine | Markedly increased | Greater increase compared to verapamil and diltiazem. | [5][12] |
| Verapamil | Increased | [5][12] | |
| Diltiazem | Slightly increased | Smaller increase in heart rate. | [12] |
Experimental Protocols
Protocol 1: Continuous Blood Pressure and Heart Rate Monitoring in Conscious Rats via Radiotelemetry
Objective: To continuously monitor mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving rats following administration of a calcium channel blocker.
Materials:
-
Implantable telemetry transmitter (e.g., from Data Sciences International)[3][19]
-
Surgical instruments for sterile surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Receivers and data acquisition system[3]
-
Calcium channel blocker solution for administration
Methodology:
-
Transmitter Implantation (Sterile Surgery):
-
Anesthetize the rat using isoflurane.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta and temporarily occlude blood flow.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the body of the transmitter in the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover for at least one week before starting the experiment.[3]
-
-
Data Acquisition:
-
House the rat in a cage placed on a receiver that detects the telemetry signal.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.[3]
-
Administer the calcium channel blocker via the desired route (e.g., oral gavage, intravenous injection).
-
Continuously record blood pressure and heart rate for the duration of the study.[3]
-
-
Data Analysis:
-
Analyze the telemetered data to determine changes in MAP and HR from baseline following drug administration.
-
Calculate the magnitude and duration of reflex tachycardia.
-
Protocol 2: Direct Arterial Blood Pressure Measurement in Anesthetized Dogs
Objective: To directly measure arterial blood pressure and heart rate in an anesthetized dog model to assess the acute effects of a calcium channel blocker.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Intravenous catheter
-
Arterial catheter (e.g., 20-22 gauge)
-
Pressure transducer and monitor[20]
-
Surgical instruments for catheter placement
-
Heparinized saline
-
Calcium channel blocker solution for intravenous administration
Methodology:
-
Animal Preparation:
-
Anesthetize the dog and maintain anesthesia with isoflurane.
-
Place an intravenous catheter for drug and fluid administration.
-
Surgically prepare and sterilize the site for arterial catheterization (e.g., dorsal pedal or femoral artery).[20]
-
-
Arterial Catheterization:
-
Hemodynamic Monitoring:
-
Continuously monitor and record arterial blood pressure (systolic, diastolic, and mean) and heart rate.
-
Allow the animal's hemodynamics to stabilize before any intervention.
-
Administer a bolus or infusion of the calcium channel blocker intravenously.
-
Record the hemodynamic response, paying close attention to the drop in blood pressure and the subsequent increase in heart rate.
-
Visualizations
Caption: Baroreceptor reflex pathway leading to tachycardia.
Caption: Hemodynamic monitoring experimental workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardioprotective Effects of Mebudipine in a Rat Model of Doxorubicin-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular alterations in rat fetuses exposed to calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opposing Responses of the Calcium Channel Blocker Nicardipine to Vascular Stiffness in the Elastic and Muscular Arteries in Rabbits [jstage.jst.go.jp]
- 8. Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: A literature review comparing amlodipine and nifedipine GITS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L/N-type calcium channel blocker suppresses reflex aldosterone production induced by antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Haemodynamic effects of a new dihydropyridine calcium entry blocker, S-12968-(-), in a rat model of cardiovascular calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of nifedipine on blood pressure and heart rate in conscious neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of chronic nifedipine treatment on blood pressure and adrenergic responses of isolated mesenteric artery in young rats with developing spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Calcium channel antagonist and beta‐blocker overdose: antidotes and adjunct therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings | ADInstruments [adinstruments.com]
- 19. utoledo.edu [utoledo.edu]
- 20. dvm360.com [dvm360.com]
Optimizing drug delivery methods for Azelnidipine in preclinical research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on optimizing drug delivery methods for Azelnidipine in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound?
A1: The primary challenges for the oral delivery of this compound stem from its physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] Its high lipophilicity (Log P ≈ 7) and extensive first-pass metabolism by the cytochrome P450 enzyme CYP3A4 further contribute to poor and variable oral bioavailability.[2][3][4]
Q2: What are the most common strategies being explored to enhance this compound's bioavailability?
A2: Common strategies focus on improving its solubility and dissolution rate. These include:
-
Lipid-Based Formulations: Such as Solid Lipid Nanoparticles (SLNs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) that enhance solubility and absorption.[5][6]
-
Nanoparticulate Systems: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[7][8] This includes nanosuspensions and polymeric micelles.[9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[11][12]
-
Fast-Dissolving Formulations: Fast-dissolving tablets or films are designed to release the drug rapidly in the oral cavity, which can lead to faster onset of action.[1][13][14]
Q3: How does this compound exert its therapeutic effect?
A3: this compound is a dihydropyridine L-type calcium channel blocker.[15][16] Its primary mechanism involves inhibiting the influx of extracellular calcium ions through L-type calcium channels in the membranes of vascular smooth muscle cells.[7][16] This action leads to relaxation of the vascular smooth muscle, causing vasodilation and a gradual, sustained reduction in blood pressure.[3][16] Unlike some other calcium channel blockers, it typically does not cause reflex tachycardia.[4][15]
Q4: What are the key parameters to evaluate when developing a novel this compound formulation?
A4: Key in-vitro parameters include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (for nanoformulations), drug loading, and in-vitro drug release profiles in various dissolution media (e.g., pH 6.8 phosphate buffer).[1][17] For in-vivo preclinical studies, pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are critical to assess bioavailability.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency (<70%) in SLNs or Polymeric Micelles | 1. Poor affinity of this compound for the lipid/polymer matrix.2. Drug leakage into the external aqueous phase during formulation.3. Insufficient amount of lipid or polymer. | 1. Screen different lipids (e.g., Trimyristin, Tripalmitin, Glyceryl Monostearate) or polymers to find one with better drug compatibility.[5][17]2. Optimize the homogenization/ultrasonication time and speed to ensure efficient encapsulation.[19]3. Increase the lipid/polymer concentration in the formulation. |
| Particle Aggregation or Instability in Nanosuspensions | 1. Insufficient surface stabilization.2. Inappropriate storage conditions (temperature, pH).3. High polydispersity index (PDI) indicating a wide range of particle sizes. | 1. Select an appropriate surface stabilizer (e.g., Poloxamer 188) and optimize its concentration.[5][19]2. Conduct stability studies at different temperatures (e.g., refrigerated and room temperature) to determine optimal storage conditions.[17]3. Refine the preparation method (e.g., ultrasonication time) to achieve a lower PDI (<0.5).[19] |
| Inconsistent or Slow In-Vitro Drug Release | 1. Poor dissolution of the pure drug from the formulation.2. Drug polymorphism; presence of a less soluble crystalline form.[20]3. Strong binding of the drug to the carrier matrix. | 1. Incorporate solubility enhancers like cyclodextrins or surfactants.[14]2. Characterize the solid-state of the drug within the formulation (using DSC or PXRD) to ensure it is in an amorphous or more soluble form.[19]3. Modify the composition of the carrier to facilitate faster drug diffusion and release. |
| High Variability in In-Vivo Pharmacokinetic Data | 1. Formulation instability in the gastrointestinal (GI) tract.2. Food effects; this compound bioavailability can be affected by food.[8]3. Inconsistent dosing or sampling during the animal study. | 1. For lipid-based systems, ensure the formulation forms a stable emulsion/micelle in simulated gastric and intestinal fluids.2. Standardize the feeding state of the animals (fasted vs. fed) across all study groups.3. Refine the animal handling and experimental procedures to ensure consistency. |
| This compound Degradation During Formulation or Storage | 1. Exposure to harsh conditions (e.g., strong acids, bases, or oxidizing agents).2. Photodegradation, as dihydropyridines can be light-sensitive.3. Hydrolysis of the ester functional group.[21] | 1. Avoid extreme pH and oxidative stress during formulation.[21]2. Protect the formulation from light at all stages of preparation and storage.3. Store in a dry environment to minimize hydrolysis. Consider lyophilization for long-term stability of aqueous nanosuspensions.[19] |
Data Presentation: Comparison of Formulation Strategies
The following tables summarize quantitative data from various preclinical studies on this compound delivery systems.
Table 1: Solid Lipid Nanoparticle (SLN) Formulations
| Formulation ID | Lipid | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | 24-hr Drug Release (%) | Reference |
| F5 | Tripalmitin | 167 ± 2.1 | -23.01 ± 1.3 | 94.16 ± 0.1 | 79.21 | [17] |
| F2 (Optimized) | Glyceryl Monostearate | 166.4 | -13.7 | 86.21 | Sustained over 12h | [19] |
Table 2: Self-Microemulsifying Drug Delivery System (SMEDDS) Formulations
| Formulation Type | Oil | Surfactant | Co-surfactant | Particle Size (nm) | Zeta Potential (mV) | 60-min Drug Release (%) | Reference |
| Solid SMEDDS | Capryol 90 | Tween 80 | Transcutol-HP | 80.5 | -3.1 | 99.4 | [6][22] |
Table 3: Polymeric Micelle and Fast-Dissolving Tablet Formulations
| Formulation Type | Key Excipients | Particle Size (nm) | Entrapment Efficiency (%) | Key Release Finding | Reference |
| Polymeric Micelles | TPGS / Solutol HS15 | 21.9 ± 7.75 | 86.5 ± 0.58 | 86.66% release in 2.5 hours | [9] |
| Fast-Dissolving Tablet | β-Cyclodextrin, Kolliphor HS15 | N/A | N/A | Dissolution efficiency increased to 41.54% | [14] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization & Ultrasonication [17][19]
-
Objective: To formulate SLNs to enhance the solubility and provide sustained release of this compound.
-
Materials: this compound, solid lipid (e.g., Glyceryl Monostearate, Tripalmitin), surfactant (e.g., Poloxamer 188), and purified water.
-
Methodology:
-
Lipid Phase Preparation: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved in this molten lipid.
-
Aqueous Phase Preparation: The surfactant is dissolved in hot purified water, maintained at the same temperature as the lipid phase.
-
Emulsification: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed homogenization for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: The resulting pre-emulsion is immediately subjected to high-power ultrasonication (probe sonication) for a defined period (e.g., 5-10 minutes) to reduce the droplet size to the nanometer range.
-
Cooling & Solidification: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to solidify and form SLNs.
-
(Optional) Lyophilization: For long-term stability, the SLN dispersion can be freeze-dried with a suitable cryoprotectant.
-
2. Formulation of a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) [6][22]
-
Objective: To develop a solid dosage form that, upon contact with GI fluids, spontaneously forms a microemulsion, enhancing drug solubilization and absorption.
-
Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol-HP), and a solid adsorbent (e.g., Neusilin UFL2).
-
Methodology:
-
Screening of Excipients: The solubility of this compound is determined in various oils, surfactants, and co-surfactants to select components that offer maximal solubilization.
-
Construction of Pseudo-Ternary Phase Diagram: Titration of different ratios of oil, surfactant, and co-surfactant with water is performed to identify the microemulsion region. This helps in optimizing the ratio of the components.
-
Preparation of Liquid SMEDDS (L-SMEDDS): The optimized amounts of oil, surfactant, and co-surfactant are vortexed together until a clear, homogenous mixture is formed. This compound is then dissolved in this mixture.
-
Conversion to Solid SMEDDS (S-SMEDDS): The prepared L-SMEDDS is added dropwise to the solid adsorbent (e.g., Neusilin UFL2) in a mortar and blended until a free-flowing powder is obtained.
-
Tableting: The resulting S-SMEDDS powder can be further blended with other excipients and compressed into tablets.
-
Visualizations
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. JP2008543862A - Nanoparticulate this compound formulation - Google Patents [patents.google.com]
- 8. WO2006138421A2 - Nanoparticulate this compound formulations - Google Patents [patents.google.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Enhancing this compound's aqueous solubility via solvent evaporation. [wisdomlib.org]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 123524-52-7 [chemicalbook.com]
- 16. jddtonline.info [jddtonline.info]
- 17. jneonatalsurg.com [jneonatalsurg.com]
- 18. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design Optimization and Evaluation of Solid Lipid Nanoparticles of this compound for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stability-indicating LC Method for Quantification of this compound: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FORMULATION DEVELOPMENT AND EVALUATION OF SOLID SELF MICROEMULSIFYING DRUG DELIVERY SYSTEM OF this compound | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Mitigating potential interactions of Azelnidipine with other compounds in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential interactions of Azelnidipine with other compounds in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?
This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme.[1][2][3] It undergoes first-pass hepatic metabolism, and its metabolites have minimal contribution to the overall therapeutic effect.[1] Therefore, co-administration with drugs that are substrates, inhibitors, or inducers of CYP3A4 can potentially alter this compound's plasma concentrations.[3]
Q2: What are the known clinically relevant drug interactions with this compound?
Known interactions primarily involve compounds that affect or are metabolized by CYP3A4. Strong CYP3A4 inhibitors like ketoconazole and itraconazole may increase this compound levels, while CYP3A4 inducers such as rifampicin and phenytoin could decrease its efficacy.[3][4][5] Co-administration with other antihypertensive agents can lead to an enhanced hypotensive effect.[3] Additionally, grapefruit juice is known to inhibit CYP3A4 and should be avoided as it can lead to increased plasma concentrations of this compound.[3][4]
Q3: Does this compound have any inhibitory effects on cytochrome P450 enzymes?
Yes, in vitro studies have shown that this compound is a potent mechanism-based inactivator of human CYP2J2.[6] It also exhibits competitive inhibition of CYP2J2.[7] This suggests a potential for interaction with drugs that are substrates of CYP2J2.
Q4: How should I design an in vitro study to assess the interaction potential of a new compound with this compound?
To assess the interaction potential, you should focus on two main aspects: the effect of the new compound on this compound's metabolism (CYP3A4 inhibition/induction) and the effect of this compound on the new compound's metabolism (if it's a substrate of CYP2J2).
-
CYP3A4 Inhibition/Induction Assays: Utilize human liver microsomes or recombinant CYP3A4 enzymes to evaluate if the new compound inhibits or induces the metabolism of this compound.
-
CYP2J2 Inhibition Assays: Use recombinant human CYP2J2 to determine if the new compound's metabolism is affected by this compound.
Q5: What are the key pharmacokinetic parameters to monitor in a clinical co-administration study with this compound?
In a clinical setting, it is crucial to monitor the following pharmacokinetic parameters for both this compound and the co-administered drug:
-
Cmax (Maximum plasma concentration): To assess the peak exposure.
-
AUC (Area under the plasma concentration-time curve): To evaluate the total drug exposure.
-
t1/2 (Elimination half-life): To understand the duration of drug presence in the body.[8]
-
Tmax (Time to reach maximum plasma concentration): To assess the rate of drug absorption.[8]
Troubleshooting Guides
Problem 1: Unexpectedly high plasma concentrations of this compound in a co-administration study.
-
Possible Cause: The co-administered compound may be an inhibitor of CYP3A4.
-
Troubleshooting Steps:
-
Review the literature for any known CYP3A4 inhibitory properties of the co-administered drug.
-
Conduct an in vitro CYP3A4 inhibition assay with the co-administered compound.
-
If inhibition is confirmed, consider dose reduction of this compound or selecting an alternative co-administered drug that does not inhibit CYP3A4.
-
Problem 2: Reduced efficacy of this compound when co-administered with another drug.
-
Possible Cause: The co-administered compound may be an inducer of CYP3A4, leading to increased metabolism and clearance of this compound.[3]
-
Troubleshooting Steps:
-
Check for known CYP3A4 inducing properties of the co-administered drug.
-
Perform an in vitro CYP3A4 induction assay.
-
If induction is confirmed, an increased dose of this compound may be required, or a different co-administered drug should be considered.
-
Data Presentation
Table 1: Inhibitory Effects of this compound on Human CYP2J2 Activity
| Parameter | Value | Reference |
| Inhibition Type | Competitive & Mechanism-based | [6][7] |
| IC50 | 0.116-9.19 µM (for various dihydropyridines) | [6] |
| kinact/KI | 105 L/mmol/min | [6] |
Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose in Healthy Chinese Subjects)
| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2β (hours) | AUC0–96 (ng/mL·h) | Reference |
| 8–16 mg | 1.66–23.06 | 2.6–4.0 | 16.0–28.0 | 17.9–429 | [8] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
-
Objective: To determine the inhibitory potential of a test compound on this compound metabolism by CYP3A4.
-
Materials: Human liver microsomes (HLM), this compound, test compound, NADPH regenerating system, and a validated analytical method (e.g., LC-MS/MS) for this compound metabolite quantification.
-
Procedure: a. Pre-incubate HLM with the test compound at various concentrations. b. Initiate the metabolic reaction by adding this compound (at a concentration close to its Km) and the NADPH regenerating system. c. Incubate for a specific time at 37°C. d. Terminate the reaction and analyze the formation of this compound's primary metabolite. e. Calculate the IC50 value of the test compound.
Mandatory Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and influence of inhibitors and inducers.
Caption: Workflow for an in vitro CYP inhibition assay to assess drug-drug interactions.
Caption: Troubleshooting logic for unexpected this compound plasma concentrations in co-administration studies.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 6. Inhibitory effects of antihypertensive drugs on human cytochrome P450 2J2 activity: Potent inhibition by this compound and manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical use of this compound in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Azelnidipine and Amlodipine on Blood Pressure and Heart Rate: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent dihydropyridine calcium channel blockers (CCBs), Azelnidipine and Amlodipine, focusing on their therapeutic effects on blood pressure and heart rate. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings, methodologies, and mechanistic insights.
Comparative Efficacy in Blood Pressure Reduction
Both this compound and Amlodipine have demonstrated comparable efficacy in reducing systolic and diastolic blood pressure in patients with essential hypertension.[1][2] Meta-analyses of multiple randomized controlled trials have concluded that there are no statistically significant differences in the overall blood pressure-lowering effects between the two drugs.[3][4][[“]][6] Both medications provide stable and effective 24-hour blood pressure control.[7][8][9]
While most data point to similar efficacy, some studies have suggested a potentially better response in systolic (SBP) and diastolic blood pressure (DBP) with this compound compared to Amlodipine in certain patient populations.[8][10]
Table 1: Comparative Reduction in Blood Pressure (mmHg)
| Study | Drug & Dosage | Duration | No. of Patients | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |
| Yamagishi T. (2006)[11] | This compound 8-16 mg/day | 8 weeks | 54 | -24.1 ± 11.8 | -14.1 ± 10.7 |
| Amlodipine 2.5-5 mg/day | 8 weeks | 54 | -20.4 ± 11.7 | -12.2 ± 7.7 | |
| Kuramoto K, et al. (2003)[9] | This compound 16 mg/day | 6 weeks | 23 | ~13 | Not specified |
| Amlodipine 5 mg/day | 6 weeks | 23 | ~13 | Not specified | |
| Zhao X, et al. (2010)[8] | This compound 8-16 mg/day | 8 weeks | 110 (approx.) | Statistically greater | Statistically greater |
| Amlodipine 2.5-5 mg/day | 8 weeks | 110 (approx.) | reduction than Amlodipine | reduction than Amlodipine | |
| Pal D, et al. (Meta-analysis)[4] | Multiple Dosages | Various | 11 RCTs | No significant difference | No significant difference |
Differential Effects on Heart Rate
The most significant pharmacological distinction between this compound and Amlodipine lies in their effect on heart rate. This compound consistently demonstrates a neutral or reducing effect on heart rate, whereas Amlodipine may not cause a significant change or can lead to a reflex increase in heart rate.[3][4][7][9][11]
This effect is particularly pronounced in patients with a higher baseline heart rate.[11] A meta-analysis of 11 randomized clinical trials revealed a statistically significant difference in heart rate reduction, favoring this compound.[3][4] This unique property of this compound is attributed to its inhibitory effect on the sympathetic nervous system, which counteracts the baroreflex-mediated tachycardia often seen with potent vasodilators.[12][13][14][15]
Table 2: Comparative Change in Heart Rate (beats/min)
| Study | Drug & Dosage | Duration | No. of Patients | Mean Heart/Pulse Rate Change (beats/min) |
| Inomata J, et al. (2014)[13] | This compound | 8 weeks | 14 | Significant decrease |
| Amlodipine | 8 weeks | 14 | No significant change | |
| Yamagishi T. (2006)[11] | This compound 8-16 mg/day | 8 weeks | 54 | -6.4 ± 8.3 |
| Amlodipine 2.5-5 mg/day | 8 weeks | 54 | -2.1 ± 8.2 (not significant) | |
| Kuramoto K, et al. (2003)[7][9] | This compound 16 mg/day | 6 weeks | 23 | -2 |
| Amlodipine 5 mg/day | 6 weeks | 23 | +4 | |
| Pal D, et al. (Meta-analysis)[4] | Multiple Dosages | Various | 11 RCTs | Mean Difference: -3.63 (Favors this compound) |
Mechanism of Action and Signaling Pathways
Both this compound and Amlodipine are dihydropyridine CCBs that primarily block L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, this compound also exhibits an inhibitory effect on T-type calcium channels and, crucially, suppresses sympathetic nerve activity.[7][14]
The vasodilatory effect of CCBs can trigger a baroreflex response, where the body attempts to compensate for the drop in blood pressure by increasing sympathetic outflow, leading to an increased heart rate (tachycardia). Amlodipine's action is predominantly vasodilatory, and thus it can be associated with this reflex tachycardia.
In contrast, this compound's sympathoinhibitory action mitigates this baroreflex. By reducing sympathetic nerve activity, it not only contributes to blood pressure control but also prevents or even reverses the increase in heart rate, a feature that may offer clinical advantages in hypertensive patients with tachycardia or ischemic heart disease.[12][14]
Experimental Protocols
The findings presented are based on prospective, randomized clinical trials. Below is a summary of typical methodologies employed in these comparative studies.
-
Study Design: Many studies utilize a prospective, randomized, open-label, crossover design or a double-blind, parallel-group design.[8][12][13] Crossover studies involve patients receiving both treatments sequentially, while parallel designs compare two separate groups of patients, each receiving one of the drugs.
-
Patient Population: Participants are typically adult patients diagnosed with essential or primary hypertension, often with mild to moderate severity.[1][11]
-
Treatment Protocol: Patients are randomized to receive once-daily oral administration of either this compound (commonly 8-16 mg/day) or Amlodipine (commonly 2.5-5 mg/day).[8][11] The treatment duration in these studies typically ranges from 6 to 12 weeks.[2][7][16]
-
Data Collection and Measurement:
-
Blood Pressure and Heart Rate: Measurements are taken at baseline and at specified intervals throughout the study. This often includes office blood pressure readings as well as 24-hour ambulatory blood pressure monitoring (ABPM) to assess the drugs' effects throughout the day and night.[7][8][9][11]
-
Sympathetic Nerve Activity: In mechanistic studies, muscle sympathetic nerve activity (MSNA) is directly recorded using microneurography to quantify the sympathoinhibitory effects.[12][13]
-
-
Statistical Analysis: Appropriate statistical tests are used to compare the changes in blood pressure and heart rate from baseline between the two treatment groups. A p-value of <0.05 is typically considered statistically significant.
References
- 1. e-century.us [e-century.us]
- 2. Efficacy and safety of this compound-Telmisartan vs. Amlodipine-Telmisartan: a prospective randomized trial in Indian hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound as an Antihypertensive Compared to Amlodipine: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. deepdyve.com [deepdyve.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and amlodipine: a comparison of their effects and safety in a randomized double-blinded clinical trial in Chinese essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambulatory Blood Pressure Control: this compound or Amlodipine? [medicaldialogues.in]
- 10. This compound and Amlodipine: A Comparison of Their Effects and Safety in a Randomized Double-Blinded Clinical Trial in Chinese Essential Hypertensive Patients (2010) | Xiuli Zhao | 8 Citations [scispace.com]
- 11. Efficacy of this compound on home blood pressure and pulse rate in patients with essential hypertension: comparison with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Differential effects of this compound and amlodipine on sympathetic nerve activity in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Efficacy and safety of this compound-Telmisartan vs. Amlodipine-Telmisartan: a prospective randomized trial in Indian hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Azelnidipine and Nifedipine's vascular selectivity
In the landscape of cardiovascular therapeutics, dihydropyridine calcium channel blockers (CCBs) are a cornerstone for managing hypertension and angina. Their primary mechanism involves the blockade of L-type calcium channels, leading to vasodilation. However, the clinical utility and side-effect profiles of individual CCBs can be significantly influenced by their relative selectivity for vascular smooth muscle over cardiac tissue. This guide provides a detailed, data-driven comparison of the vascular selectivity of azelnidipine, a third-generation CCB, and nifedipine, a first-generation CCB.
Quantitative Comparison of Vasoactivity and Cardiac Effects
| Drug | Parameter | Tissue/Preparation | Value | Source |
| This compound | Ki (Inhibition of Spontaneous Contractions) | Guinea-pig portal vein | 153 nM | [1] |
| Cardiac Effect Data | Not available in the reviewed literature | N/A | ||
| Nifedipine | pIC50 (-log IC50 M) | Human small arteries from aortic vasa vasorum | 7.78 | |
| IC50 | Human small arteries from aortic vasa vasorum | ~16.6 nM | Calculated | |
| pIC50 (-log IC50 M) | Human right atrial trabeculae muscle | 6.95 | ||
| IC50 | Human right atrial trabeculae muscle | ~112.2 nM | Calculated | |
| Ki (Inhibition of Spontaneous Contractions) | Guinea-pig portal vein | 7 nM | [1] | |
| Vascular/Cardiac Selectivity Ratio (Nifedipine) | IC50 (Cardiac) / IC50 (Vascular) | Human tissues | ~7 | Calculated |
Note on Data Interpretation: The Ki value represents the inhibition constant, where a lower value indicates higher potency. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), meaning a higher pIC50 value corresponds to a lower IC50 and thus higher potency. The vascular-to-cardiac selectivity ratio is calculated by dividing the IC50 for the cardiac tissue by the IC50 for the vascular tissue. A higher ratio indicates greater selectivity for vascular smooth muscle.
Based on the available data, nifedipine demonstrates a vascular-to-cardiac selectivity ratio of approximately 7 in human tissues. While a direct quantitative comparison for this compound is not possible due to the lack of cardiac IC50 data in the reviewed literature, qualitative evidence suggests that third-generation dihydropyridines like this compound possess higher vascular selectivity compared to first-generation agents like nifedipine.[2] This is further supported by clinical observations that this compound is associated with a lower incidence of reflex tachycardia, a common side effect of potent vasodilators that is often attributed to a less selective action and a more abrupt onset of vasodilation.[3]
Mechanism of Action: L-Type Calcium Channel Blockade
Both this compound and nifedipine exert their primary pharmacological effect by blocking L-type voltage-gated calcium channels in the cell membrane.[4][5] This inhibition reduces the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes, leading to muscle relaxation and a decrease in contractility.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro experimental protocols designed to assess the effects of pharmacological agents on vascular and cardiac tissues.
Assessment of Vasodilatory Effect (Inhibition of Vascular Smooth Muscle Contraction)
This protocol is used to determine the potency of a compound in relaxing pre-constricted blood vessels.
Detailed Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or guinea-pig portal vein) are carefully dissected and mounted in an organ bath.[1]
-
Experimental Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The arterial rings are connected to an isometric force transducer to record changes in tension.
-
Contraction Induction: A stable baseline tension is established. The arterial rings are then pre-contracted with a vasoconstrictor agent, such as a high concentration of potassium chloride (KCl) to induce depolarization-dependent contraction, or a receptor agonist like phenylephrine.
-
Drug Administration: Once a stable contraction is achieved, the test compound (this compound or nifedipine) is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Data Acquisition and Analysis: The relaxation of the arterial ring is recorded as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is plotted, and the IC₅₀ value, which is the concentration of the drug that causes 50% of the maximal relaxation, is calculated.
Assessment of Negative Inotropic Effect (Inhibition of Myocardial Contractility)
This protocol is employed to evaluate the effect of a compound on the force of contraction of cardiac muscle.
Detailed Methodology:
-
Tissue Preparation: Cardiac muscle preparations, such as papillary muscles or atrial trabeculae, are isolated from the hearts of experimental animals (e.g., rats, guinea pigs) or from human cardiac tissue samples.
-
Experimental Setup: The muscle preparation is mounted in an organ bath containing a physiological salt solution and maintained under controlled temperature and oxygenation. The muscle is attached to a force transducer to measure contractile force.
-
Electrical Stimulation: The cardiac muscle is electrically stimulated at a constant frequency (e.g., 1 Hz) to elicit regular contractions.
-
Drug Administration: After a stable baseline of contractile force is established, the test compound is added to the bath in increasing concentrations.
-
Data Acquisition and Analysis: The change in the developed tension (force of contraction) is recorded at each drug concentration. A concentration-response curve is constructed, and the IC₅₀ value for the negative inotropic effect is determined.
Conclusion
References
- 1. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 2. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Validating the Renoprotective Effects of Azelnidipine in Diabetic Nephropathy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azelnidipine's performance with alternative treatments in preclinical and clinical models of diabetic nephropathy. The information presented is supported by experimental data to aid in the evaluation and design of future studies.
Comparative Efficacy of this compound
This compound, a third-generation dihydropyridine calcium channel blocker (CCB), has demonstrated significant renoprotective effects in the context of diabetic nephropathy.[1] Its mechanism extends beyond blood pressure control, encompassing antioxidant and anti-inflammatory properties.[2] The following tables summarize the comparative efficacy of this compound against other commonly used antihypertensive agents in both clinical and preclinical settings.
Clinical Trial Data: this compound vs. Amlodipine
A clinical study involving hypertensive patients with type 2 diabetes and chronic kidney disease (CKD) compared the effects of this compound and Amlodipine when added to the angiotensin II receptor blocker (ARB) olmesartan.[3]
| Parameter | This compound Group | Amlodipine Group | Significance |
| Urinary Albumin/Creatinine Ratio (UACR) | Significantly decreased | No significant change | p < 0.05[3] |
| Urinary 8-OHdG (Oxidative Stress Marker) | Significantly decreased | No significant change | p < 0.05[3] |
| Urinary L-FABP (Tubular Injury Marker) | Significantly decreased | No significant change | p < 0.05[3] |
| Systolic Blood Pressure | Significantly decreased | Significantly decreased | No significant difference between groups[3] |
| Diastolic Blood Pressure | Significantly decreased | Significantly decreased | No significant difference between groups[3] |
| Heart Rate | Significantly reduced from baseline | No significant change | p < 0.05[4] |
| Plasma Aldosterone | Significantly decreased | No significant change | p < 0.05[4] |
Data from a 24-week, open-label, randomized, parallel-controlled study.[3]
Clinical Trial Data: this compound vs. Trichlormethiazide (Diuretic)
In another study, hypertensive patients with type 2 diabetes and albuminuria were randomized to receive either this compound or the diuretic trichlormethiazide, in combination with olmesartan.[5]
| Parameter | This compound + Olmesartan | Trichlormethiazide + Olmesartan | Significance |
| Urinary Albumin/Creatinine Ratio (UACR) at 24 weeks (mg/g Cr) | 79.8 | 89.7 | No significant difference[5] |
| Change in Estimated Glomerular Filtration Rate (eGFR) | No significant change | Significantly reduced | - |
| Blood Pressure | No significant difference between groups throughout the study[5] | No significant difference between groups throughout the study[5] | - |
Data from a 24-week prospective randomized open blinded endpoint study.[5]
Preclinical Data: this compound vs. Nifedipine
A study in angiotensin II-infused rats, a model of renal injury, compared the effects of this compound and Nifedipine on renal microcirculation and tubulointerstitial injury.[6]
| Parameter | This compound Treatment | Nifedipine Treatment | Outcome |
| Reduction of Tubulointerstitial Injury | More effective reduction | Less effective reduction | This compound showed superior protection[6] |
| Reduction of Renal Hypoxic Area | More significant reduction | Less significant reduction | This compound improved renal hypoxia more effectively[6] |
| Improvement of Peritubular Capillary Blood Flow | Improved blood flow | - | This compound demonstrated a beneficial effect on renal microcirculation[6] |
Data from a 14-day study in Wistar rats with chronic angiotensin II infusion.[6]
Signaling Pathways of this compound's Renoprotective Effects
This compound's renoprotective actions are multifactorial. It not only blocks L-type calcium channels to reduce blood pressure but also exhibits unique properties such as T-type calcium channel blockade and antioxidant effects.[4] The diagram below illustrates the proposed signaling pathway.
Experimental Methodologies
Induction of Diabetic Nephropathy in Rodents (Streptozotocin Model)
A widely used and reliable method for inducing type 1 diabetes and subsequent nephropathy in rodents is through the administration of streptozotocin (STZ), a pancreatic β-cell toxin.[7][8][9]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (for single high-dose STZ) or male C57BL/6 mice (for multiple low-dose STZ).[7][8]
-
Age: 6-8 weeks.[7]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. STZ Administration (Rat Model - Single High Dose):
-
Fasting: Fast animals for 12-16 hours prior to injection.[8]
-
STZ Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Dosage: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of 45-65 mg/kg body weight.[8]
3. STZ Administration (Mouse Model - Multiple Low Doses):
-
Fasting: Fast animals for 4-6 hours prior to each injection.[7]
-
STZ Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Dosage: Daily i.p. injections of 50-55 mg/kg body weight for 5 consecutive days.[7]
4. Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after the final STZ injection.
-
Animals with non-fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic.[8]
5. Development of Nephropathy:
-
Diabetic nephropathy typically develops over 8-24 weeks, characterized by persistent albuminuria.[8]
-
Monitor urinary albumin excretion and creatinine levels periodically.
6. Treatment Protocol:
-
Initiate treatment with this compound (e.g., 3 mg/kg/day, orally) or vehicle control after the confirmation of diabetes and onset of nephropathy.[6]
-
Continue treatment for a predetermined duration (e.g., 8-12 weeks).
-
Monitor key parameters (blood pressure, urinary albumin, renal histology) throughout the study.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the renoprotective effects of this compound in a diabetic nephropathy model.
References
- 1. Additional renoprotective effects of this compound combined with angiotensin receptor blockers in patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpsronline.com [wjpsronline.com]
- 3. Additive antioxidative effects of this compound on angiotensin receptor blocker olmesartan treatment for type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus Amlodipine in hypertensive diabetics with albuminuria: Review [medicaldialogues.in]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound exerts renoprotective effects by improvement of renal microcirculation in angiotensin II infusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study analysis of Azelnidipine's efficacy in different hypertensive patient populations
Azelnidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated significant efficacy in the management of hypertension across a variety of patient demographics. This guide provides a comparative analysis of this compound's performance, drawing upon data from key clinical studies to inform researchers, scientists, and drug development professionals. The following sections detail the drug's efficacy in different patient populations, its safety profile in comparison to other antihypertensives, and the methodologies employed in these pivotal trials.
Comparative Efficacy of this compound
This compound has been rigorously evaluated in diverse hypertensive patient groups, consistently demonstrating its ability to effectively lower blood pressure. Clinical trial data highlights its performance in general essential hypertension, in patients with type 2 diabetes, and in specific ethnic populations.
In Essential Hypertension
In a randomized, double-blinded clinical trial involving Chinese patients with essential hypertension, this compound (8-16 mg/day) was compared to Amlodipine (2.5-5 mg/day) over an 8-week period.[1][2] The study, which enrolled 220 patients, found that both drugs significantly decreased blood pressure.[1][2] However, patients receiving this compound showed a statistically better response in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) (P < 0.01).[1][2] Ambulatory blood pressure monitoring confirmed that both drugs provided stable anti-hypertensive effects over a 24-hour period.[1][2]
In Hypertensive Patients with Type 2 Diabetes
The this compound and Temocapril in Hypertensive Patients with Type 2 Diabetes (ATTEST) study, a multicenter, randomized, open-label trial, investigated the efficacy of combination therapy. The 52-week study demonstrated that the combination of this compound and the ACE inhibitor Temocapril effectively lowered blood pressure in this patient population, with 53.8% of the 210 patients achieving the target blood pressure of <130/80 mmHg by the end of the treatment period.[3] Furthermore, the combination therapy led to significant decreases in the urine albumin-to-creatinine ratio, high-sensitivity C-reactive protein, and urine 8-isoprostane, indicating potential renal and anti-inflammatory benefits.[3] Another study highlighted that this compound treatment for 12 weeks induced a more significant fall in erythrocyte lipid hydroperoxide levels compared to Amlodipine in hypertensive diabetic patients, suggesting a unique antioxidative property independent of its blood pressure-lowering effect.[4]
Safety and Tolerability Profile
Across multiple studies, this compound has shown a favorable safety and tolerability profile, comparable to that of other widely used antihypertensive agents.
In the comparative study with Amlodipine in Chinese patients, the incidence of adverse events was similar between the two groups (7.3% for this compound vs. 10.0% for Amlodipine, P = 0.485).[1][2] The most common side effects observed for both drugs were headache and dizziness.[1][2] A key advantage of this compound is its gradual onset of action, which minimizes the risk of reflex tachycardia, a common side effect associated with some other calcium channel blockers.[5][6]
Summary of Quantitative Data
| Study Population | N | Treatment | Duration | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Key Adverse Events | Reference |
| Chinese Essential Hypertensives | 220 | This compound (8-16 mg/day) vs. Amlodipine (2.5-5 mg/day) | 8 weeks | Statistically greater than Amlodipine (P < 0.01) | Statistically greater than Amlodipine (P < 0.01) | Headache, Dizziness (similar incidence to Amlodipine) | [1][2] |
| Hypertensive Diabetics (ATTEST study) | 210 | This compound + Temocapril | 52 weeks | Significant reduction from baseline (P < 0.0001) | Significant reduction from baseline (P < 0.0001) | No safety problems reported | [3] |
| Hypertensive Diabetics | - | This compound vs. Amlodipine | 12 weeks | Comparable to Amlodipine | Comparable to Amlodipine | Not specified | [4] |
Detailed Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the cited clinical studies, synthesized from the available literature and standardized clinical trial protocols.
Patient Selection Criteria
Inclusion Criteria:
-
General: Adult patients (typically aged 20-79 years) diagnosed with essential hypertension.[1]
-
Specific Populations: For studies focusing on diabetic patients, a diagnosis of type 2 diabetes is required.[3]
-
Blood Pressure Thresholds: Patients are typically required to have a baseline SBP and DBP within a specified range (e.g., mild to moderate hypertension).
Exclusion Criteria:
-
Secondary hypertension.
-
Severe or malignant hypertension.
-
History of clinically significant cardiovascular events (e.g., myocardial infarction, stroke) within a recent period (e.g., the last 6 months).
-
Significant renal or hepatic impairment.
-
Known hypersensitivity to dihydropyridine calcium channel blockers.
-
Pregnancy or lactation.
Blood Pressure Measurement Protocol
To ensure accuracy and consistency, blood pressure measurements in clinical trials follow a standardized procedure:
-
Patient Preparation: Patients are instructed to avoid caffeine, smoking, and exercise for at least 30 minutes before measurement. They are asked to rest comfortably in a quiet room for at least 5 minutes.
-
Positioning: The patient is seated with their back supported and feet flat on the floor. The arm used for measurement is supported at the level of the heart.
-
Cuff Size: An appropriately sized cuff is selected based on the patient's arm circumference.
-
Measurement: A calibrated and validated automated or manual sphygmomanometer is used. At each visit, multiple readings (typically 2-3) are taken at intervals of 1-2 minutes. The average of these readings is recorded as the blood pressure for that visit.
-
Ambulatory Blood Pressure Monitoring (ABPM): In some studies, 24-hour ABPM is used to assess the continuous effect of the medication. The device is programmed to record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[1][2]
Safety Assessment Protocol
The safety of the investigational drug is monitored throughout the clinical trial according to the International Council for Harmonisation (ICH) E2A guidelines for clinical safety data management.
-
Adverse Event (AE) Monitoring: An adverse event is defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. All AEs, whether observed by the investigator or reported by the patient, are recorded in the patient's case report form (CRF).
-
Serious Adverse Event (SAE) Reporting: A serious adverse event is any AE that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect. All SAEs are reported to the regulatory authorities and the study sponsor within a specified timeframe (expedited reporting).
-
Clinical Laboratory Tests: Standard hematology, blood chemistry, and urinalysis tests are performed at baseline and at regular intervals during the study to monitor for any drug-induced abnormalities.
-
Vital Signs and Physical Examinations: Vital signs (including heart rate) and physical examinations are conducted at each study visit to assess the patient's overall health status.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway and a typical clinical trial workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH E2A GUIDELINE | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
Comparative study of Azelnidipine and Benidipine in hypertension management
A comparative analysis of Azelnidipine and Benidipine, two prominent dihydropyridine calcium channel blockers, reveals distinct pharmacological profiles and clinical attributes in the management of hypertension. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound primarily acts as a selective L-type calcium channel blocker, with some activity on T-type calcium channels.[1][2] This selective inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1][2] Its gradual onset of action is a key characteristic, which contributes to a lower incidence of reflex tachycardia.[2]
Benidipine, in contrast, is a triple calcium channel blocker, inhibiting L-type, T-type, and N-type calcium channels.[1][2] This broader mechanism of action not only contributes to its potent antihypertensive effects but may also offer additional organ-protective benefits, particularly in the kidneys.[1][2]
Comparative Efficacy in Hypertension Management
Clinical studies have demonstrated the efficacy of both this compound and Benidipine in lowering blood pressure in patients with essential hypertension.
Blood Pressure Reduction
A 12-week comparative study provided the following data on blood pressure reduction:
| Parameter | This compound | Benidipine |
| Baseline Systolic Blood Pressure (SBP) | 150 ± 12 mmHg | 148 ± 10 mmHg |
| 12-Week SBP | 135 ± 9 mmHg | 132 ± 8 mmHg |
| Mean SBP Reduction | 15 mmHg | 16 mmHg |
| Baseline Diastolic Blood Pressure (DBP) | 95 ± 7 mmHg | 94 ± 6 mmHg |
| 12-Week DBP | 83 ± 6 mmHg | 82 ± 5 mmHg |
| Mean DBP Reduction | 12 mmHg | 12 mmHg |
Data from a comparative study involving patients with essential hypertension.[3]
Both agents demonstrated comparable efficacy in reducing both systolic and diastolic blood pressure over a 12-week period.[3]
Heart Rate
One of the distinguishing features of this compound is its neutral or even slightly negative effect on heart rate, which is attributed to its gradual onset of action and potential sympatholytic activity. In contrast, some dihydropyridine calcium channel blockers can cause reflex tachycardia. While direct comparative data on heart rate changes between this compound and Benidipine is limited, studies have shown that this compound does not significantly increase heart rate.
Safety and Tolerability
Both this compound and Benidipine are generally well-tolerated. However, their distinct pharmacological profiles can influence their side-effect profiles.
| Adverse Effect | This compound | Benidipine |
| Reflex Tachycardia | Lower incidence | Potential to occur |
| Peripheral Edema | Reportedly lower incidence | Can occur |
| Headache | Common | Common |
| Dizziness | Common | Common |
| Flushing | Common | Common |
This compound's gradual vasodilatory effect is thought to contribute to a lower incidence of reflex tachycardia and peripheral edema compared to some other calcium channel blockers.[2] Benidipine's broader channel-blocking activity may be associated with a different spectrum of adverse events, though it is also considered to have a favorable safety profile.[1]
Experimental Protocols
Representative Protocol for a Comparative Clinical Trial of this compound and Benidipine
This protocol is a synthesized representation based on common methodologies in clinical trials comparing antihypertensive agents.
Study Design: A 12-week, prospective, randomized, open-label, parallel-group comparative study.
Inclusion Criteria:
-
Male and female patients aged 18-70 years.
-
Diagnosed with essential hypertension (sitting diastolic blood pressure ≥ 90 mmHg and < 110 mmHg, and sitting systolic blood pressure ≥ 140 mmHg and < 180 mmHg).
-
Willingness to provide informed consent.
Exclusion Criteria:
-
Secondary hypertension.
-
Severe or malignant hypertension.
-
History of myocardial infarction, unstable angina, or cerebrovascular accident in the past 6 months.
-
Significant renal or hepatic dysfunction.
-
Known hypersensitivity to dihydropyridine calcium channel blockers.
-
Pregnant or lactating women.
Treatment:
-
Group A: this compound 8 mg once daily. The dose can be uptitrated to 16 mg once daily at week 4 if the target blood pressure (SBP < 140 mmHg and DBP < 90 mmHg) is not achieved.
-
Group B: Benidipine 4 mg once daily. The dose can be uptitrated to 8 mg once daily at week 4 if the target blood pressure is not achieved.
Assessments:
-
Blood pressure and heart rate will be measured at baseline, week 4, week 8, and week 12.
-
Adverse events will be recorded at each visit through patient interviews and clinical examination.
-
Laboratory investigations (including complete blood count, liver function tests, and renal function tests) will be performed at baseline and at the end of the study.
Primary Efficacy Endpoint: The mean change in sitting systolic and diastolic blood pressure from baseline to week 12.
Safety Endpoint: The incidence and severity of adverse events.
Statistical Analysis: An intention-to-treat analysis will be performed. Changes in blood pressure and heart rate will be analyzed using a paired t-test or Wilcoxon signed-rank test. Comparison between the two groups will be done using an independent t-test or Mann-Whitney U test. The incidence of adverse events will be compared using the Chi-square test or Fisher's exact test. A p-value of < 0.05 will be considered statistically significant.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathways of this compound and Benidipine and a typical experimental workflow for their comparison.
Caption: this compound's primary signaling pathway.
Caption: Benidipine's multi-target signaling pathway.
Caption: Experimental workflow for a comparative clinical trial.
References
Evaluating the non-inferiority of Azelnidipine to Amlodipine in retarding coronary plaque progression
A comprehensive analysis of clinical trial data indicates that the calcium channel blocker Azelnidipine is non-inferior to the widely used Amlodipine in retarding the progression of coronary artery plaque in hypertensive patients. This finding, primarily supported by the this compound and Amlodipine Anti-Coronary Atherosclerosis Trial in Hypertensive Patients Undergoing Coronary Intervention by Serial Volumetric Intravascular Ultrasound Analysis in Juntendo University (ALPS-J), suggests a comparable efficacy between the two dihydropyridine derivatives in managing a key aspect of coronary artery disease.
The ALPS-J trial, a prospective, randomized, open-label study, provides the most direct evidence for this comparison.[1][2] The study's primary endpoint, the percent change in coronary plaque volume as measured by intravascular ultrasound (IVUS), revealed a significant regression in both treatment groups over a 48-week period.[1][2] These findings are further contextualized by the known anti-atherosclerotic properties of both drugs, which are attributed to their antioxidant and anti-inflammatory effects beyond their primary blood pressure-lowering action.[3][4][5]
Quantitative Data Summary
The key quantitative outcomes from the ALPS-J trial are summarized below, highlighting the comparable effects of this compound and Amlodipine on coronary plaque volume and markers of inflammation and oxidative stress.
| Parameter | This compound (n=61) | Amlodipine (n=54) | Statistical Significance |
| Primary Endpoint | |||
| Percent Change in Plaque Volume (%) | -4.67 | -4.85 | Non-inferiority established |
| Secondary Endpoints | |||
| High-sensitivity C-reactive protein (hs-CRP) (mg/L) | |||
| Baseline | 0.12 ± 0.15 | 0.11 ± 0.13 | NS |
| Follow-up | 0.08 ± 0.10 | 0.09 ± 0.11 | p=0.003 (this compound vs. Baseline) |
| 8-isoprostane (pg/mL) | |||
| Baseline | 34.5 ± 14.1 | 33.8 ± 13.5 | NS |
| Follow-up | 29.8 ± 12.3 | 31.9 ± 13.1 | p<0.01 (this compound vs. Baseline) |
| Blood Pressure (mmHg) | |||
| Systolic Blood Pressure | |||
| Baseline | 138.5 ± 16.9 | 138.3 ± 15.0 | NS |
| Follow-up | 129.1 ± 16.7 | 127.2 ± 15.4 | p=0.003 (vs. Baseline) |
| Diastolic Blood Pressure | |||
| Baseline | 74.1 ± 10.2 | 74.7 ± 9.8 | NS |
| Follow-up | 69.7 ± 9.5 | 68.1 ± 8.7 | p<0.001 (vs. Baseline) |
Data presented as mean ± standard deviation. NS: Not Significant.
Experimental Protocols
ALPS-J Trial Methodology
The ALPS-J study was a multicenter, prospective, randomized, open-label trial designed to assess the non-inferiority of this compound to Amlodipine in retarding coronary plaque progression.[1][2]
-
Patient Population: The study enrolled 199 hypertensive patients scheduled for coronary intervention.[1][2]
-
Randomization and Treatment: Patients were randomly assigned to receive either 16 mg/day of this compound or 5 mg/day of Amlodipine for 48 weeks.[1][2]
-
Primary Endpoint Assessment: The primary endpoint was the percent change in coronary plaque volume, measured by serial volumetric intravascular ultrasound (IVUS) at baseline and after 48 weeks of treatment.[1][2] IVUS imaging was performed in a non-stented coronary artery segment with mild to moderate stenosis.
-
Secondary Endpoint Assessment: Secondary endpoints included changes in inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP), and oxidative stress markers, like 8-isoprostane.[1]
-
Statistical Analysis: A non-inferiority margin was pre-defined, and the primary analysis was based on a per-protocol set.[1]
Mechanisms of Action and Signaling Pathways
Both this compound and Amlodipine are dihydropyridine calcium channel blockers that exert their therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. However, their anti-atherosclerotic properties are also linked to their antioxidant and anti-inflammatory effects.
This compound's Anti-Atherosclerotic Signaling Pathway
This compound's vasoprotective effects are attributed to its ability to suppress oxidative stress and inflammatory responses in endothelial cells. It has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in atherogenesis, by suppressing the activation of the transcription factor NF-κB.[6][7] This is achieved, in part, by reducing the generation of reactive oxygen species (ROS) through the inhibition of NADPH oxidase.[3][8]
Amlodipine's Anti-Atherosclerotic Signaling Pathway
Amlodipine also exhibits significant antioxidant properties, contributing to its anti-atherosclerotic effects. It has been shown to reduce oxidative stress by inhibiting the activity of NADPH oxidase, a major source of vascular ROS.[4][9] This reduction in ROS leads to decreased inflammation and improved endothelial function, thereby slowing the progression of atherosclerosis.
Experimental Workflow of the ALPS-J Trial
The logical flow of the ALPS-J trial, from patient selection to final analysis, is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and amlodipine anti-coronary atherosclerosis trial in hypertensive patients undergoing coronary intervention by serial volumetric intravascular ultrasound analysis in Juntendo University (ALPS-J) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amlodipine attenuates oxidative stress-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of this compound, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new long-acting calcium-channel blocker, inhibits tumour necrosis factor-alpha-induced monocyte chemoattractant protein-1 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a new calcium channel blocker, inhibits endothelial inflammatory response by reducing intracellular levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-oxidant and anti-inflammatory mechanisms of amlodipine action to improve endothelial cell dysfunction induced by irreversibly glycated LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azelnidipine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Azelnidipine, this guide outlines procedural, step-by-step instructions to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
This compound is classified as a hazardous substance, harmful if swallowed, and capable of causing serious eye damage.[1][2][3][4] Consequently, its waste must be managed as hazardous chemical waste in accordance with stringent regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][5][6] Generators of chemical waste are responsible for its management from generation to final disposal.[1]
Key Safety and Handling Information
| Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-facial shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye damage.[2] |
| Hand Protection | Protective, disposable, powder-free gloves (e.g., nitrile). Double-gloving is recommended.[2] | Prevents skin contact and absorption.[2] |
| Body Protection | Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects against skin contact from spills or splashes.[2] |
| Respiratory Protection | A suitable respirator (e.g., N95 or P1 dust mask) should be used, especially when handling the powder form or if there is a risk of aerosol formation.[7] | Prevents inhalation of the compound. |
| Handling Location | A well-ventilated area, preferably within a chemical fume hood.[2][7] | Minimizes exposure to airborne particles. |
Step-by-Step Disposal Protocol for this compound
This protocol details the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : Due to its toxicological properties, this compound waste must be managed as hazardous chemical waste.[1]
-
Segregation : Do not mix this compound waste with non-hazardous waste.[1] It must be collected in a dedicated and correctly labeled hazardous waste container.[1] Wastes should be segregated based on chemical compatibility to prevent dangerous reactions.[1]
Step 2: Personal Protective Equipment (PPE) and Safe Handling
-
PPE : Always wear appropriate PPE when handling this compound and its waste, including safety goggles with side-shields, protective gloves, and a lab coat.[1][2]
-
Handling Precautions : Avoid inhalation and contact with eyes and skin.[1][4] Wash hands thoroughly after handling.[1][4][7] Ensure that eyewash stations and safety showers are readily accessible.[1][8]
Step 3: Waste Collection and Containerization
-
Container Requirements : Use a leak-proof, chemically compatible container for waste collection.[1] The container must be kept closed except when adding waste.[1]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." Follow your institution's specific labeling requirements.
Step 4: Storage of Hazardous Waste
-
Storage Location : Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Accumulation Time : Be aware of and adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored on-site.
Step 5: Disposal Procedures
-
Institutional Procedures : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management service.[1]
-
Do Not Dispose Down the Drain : Do not empty this compound waste into drains.[1][7] The EPA's Subpart P rule for healthcare facilities explicitly prohibits the flushing of hazardous waste pharmaceuticals.[6]
-
Treatment : Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[6]
Step 6: Spill Management
-
Spill Response : In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[1]
-
Large Spills : For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.[1]
Experimental Protocols
The proper disposal of this compound is a procedural safety measure rather than an experimental process. Therefore, detailed experimental protocols for analysis are not applicable in this context. The provided step-by-step disposal protocol serves as the primary procedural guide.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Azelnidipine
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Azelnidipine. Adherence to these protocols is essential to mitigate health risks associated with this compound.
This compound is classified as a hazardous substance that is harmful if swallowed and can cause serious eye damage.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel. This guide outlines the necessary PPE, procedural steps for its use, and disposal plans.
Recommended Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE is required when handling this compound, particularly in its solid, crystalline form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-facial shield.[1][5] | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Protective, disposable, powder-free nitrile gloves. Double-gloving is required.[1][6] | Prevents skin contact and absorption. The outer glove should be removed after each task or batch and disposed of in a sealed container.[1][6] |
| Body Protection | Impervious, disposable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][5][6] | Protects skin from contamination due to spills or splashes.[1] |
| Respiratory Protection | A NIOSH-approved N95 or P1 respirator.[7] | Required when handling the powder form, when there is a risk of aerosol formation, or during spill clean-up to prevent inhalation.[1][7] |
| Footwear | Closed-toe shoes. Shoe covers are required in designated hazardous drug handling areas.[1] | Protects feet from spills and prevents the spread of contamination.[1] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the impervious gown, ensuring it is securely closed at the back.
-
Respirator: If required, perform a fit check for the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves over the gown cuffs.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Gown: Remove the gown in a manner that turns it inside out, containing any potential contaminants. Dispose of it in the appropriate waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for utilizing appropriate PPE when handling this compound.
Operational and Disposal Plans
Handling:
-
All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation and aerosol formation.[1][3][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Disposal:
-
This compound and any materials contaminated with it (e.g., gloves, gowns, absorbent pads) must be treated as hazardous chemical waste.[2]
-
Dispose of this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3]
-
Do not mix this compound waste with non-hazardous waste.[2]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Under no circumstances should this compound or its waste be emptied into drains.[2][3]
-
If a drug take-back program is unavailable, unused this compound should be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the trash.[8][9]
By strictly adhering to these safety protocols, researchers and scientists can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. osha.gov [osha.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
